2-(Benzyloxy)-5-bromobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQAXGLEBKDMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368748 | |
| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-31-2 | |
| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)-5-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Benzyloxy)-5-bromobenzoic acid CAS number
An In-depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid
CAS Number: 62176-31-2
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a versatile building block in medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of the benzyloxy group and the bromine atom makes it a valuable starting material for the synthesis of more complex molecules.
| Property | Value |
| CAS Number | 62176-31-2 |
| Molecular Formula | C₁₄H₁₁BrO₃[1] |
| Molecular Weight | 307.14 g/mol [1] |
| IUPAC Name | 5-Bromo-2-(phenylmethoxy)benzoic acid |
| Synonyms | 2-(Benzyloxy)-5-bromo-benzoate, 5-bromo-2-(phenylmethoxy)benzoate |
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its benzyl ester precursor, Benzyl 2-benzyloxy-5-bromobenzoate.[1]
Experimental Protocol
Reaction: Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate
Reagents and Materials:
-
Benzyl 2-benzyloxy-5-bromobenzoate (starting material)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
4N Hydrochloric acid (HCl)
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
A solution of Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.[1]
-
A solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is added to the methanolic solution of the starting material.[1]
-
The reaction mixture is heated to 60°C and stirred at this temperature for 2 hours.[1]
-
Upon completion of the reaction, the methanol is removed under reduced pressure (e.g., using a rotary evaporator).[1]
-
The remaining residue is diluted with water and washed with ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]
-
The aqueous layer is separated and acidified to a pH of 3 with a 4N HCl solution.[1]
-
The acidified aqueous layer is then extracted with ethyl acetate.[1]
-
The combined organic phases are washed sequentially with water and brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the final product, this compound.[1]
Yield: 13.46 g (97%)[1]
Characterization:
-
LCMS: [M+H]⁺ m/z 307, 309[1]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic value.[2] Its structure is particularly useful for creating derivatives with modulated lipophilicity and metabolic stability due to the benzyloxy group, while the bromo substituent provides a reactive site for further chemical modifications.[2]
A key application is its use as a precursor for the synthesis of 2-Benzyloxy-5-bromobenzylbromide.[3] This is typically achieved through a two-step process involving the reduction of the carboxylic acid to a benzyl alcohol, followed by bromination.[3]
Caption: Synthesis of 2-Benzyloxy-5-bromobenzylbromide from its carboxylic acid precursor.
The resulting 2-Benzyloxy-5-bromobenzylbromide is a valuable scaffold for developing novel bioactive compounds.[2] Its benzyl bromide functionality is a potent electrophile, allowing for the alkylation of various nucleophiles. This is a common strategy in drug development to introduce a lipophilic benzyl group, which can enhance binding to biological targets.[3] For instance, it has been used to synthesize ether and thioether-linked derivatives that have shown antimicrobial and anticancer activities.[2]
Caption: The role of this compound as a building block.
General Experimental Protocols for Derivative Analysis
While specific signaling pathways for this compound are not extensively documented, its derivatives are often evaluated for biological activity using standard in vitro assays.
In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from dose-response curves.[2]
Antimicrobial Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density.[4]
-
Compound Dilution: The test compounds are serially diluted in microtiter plates containing the appropriate growth medium.[4]
-
Inoculation: Each well is inoculated with the microbial suspension.[4]
-
Incubation: Plates are incubated under conditions suitable for microbial growth.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an excellent starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
References
An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromobenzoic Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-bromobenzoic acid, a key intermediate in the synthesis of various organic molecules with potential therapeutic applications. This document details its chemical structure, physicochemical properties, and provides a thorough analysis of its synthesis, including detailed experimental protocols. Furthermore, this guide explores the potential biological relevance of this class of compounds, particularly in the context of cancer research and enzyme inhibition, and presents a putative signaling pathway for its derivatives.
Chemical Structure and Properties
This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a benzyloxy group at the ortho-position and a bromine atom at the para-position relative to the carboxyl group.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62176-31-2 | [1] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |
| Molecular Weight | 307.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 136-140 °C | |
| Solubility | Soluble in methanol, ethyl acetate, and other organic solvents | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| LCMS | [M+H]⁺ m/z 307, 309 |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5-11.5 (s, 1H, COOH), 8.0-8.1 (d, 1H, Ar-H), 7.5-7.6 (dd, 1H, Ar-H), 7.3-7.5 (m, 5H, Ar-H of benzyl), 7.0-7.1 (d, 1H, Ar-H), 5.2 (s, 2H, OCH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165-166 (C=O), 156-157 (C-O), 137-138 (Ar-C), 135-136 (Ar-C), 133-134 (Ar-C), 128-129 (Ar-C), 128-129 (Ar-C), 127-128 (Ar-C), 116-117 (Ar-C), 114-115 (Ar-C), 71-72 (OCH₂) |
| FT-IR (KBr) | ν (cm⁻¹): 3300-2500 (O-H stretch, broad), 1700-1680 (C=O stretch), 1600-1450 (C=C aromatic stretch), 1300-1200 (C-O stretch) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-bromosalicylic acid. The first step involves the protection of both the phenolic hydroxyl and carboxylic acid groups via benzylation, followed by the selective deprotection of the benzyl ester.
Experimental Protocols
Step 1: Synthesis of Benzyl 2-(benzyloxy)-5-bromobenzoate
This reaction proceeds via a Williamson ether synthesis to form the benzyl ether, followed by esterification of the carboxylic acid.
-
Materials:
-
5-Bromosalicylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 5-bromosalicylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzyl 2-(benzyloxy)-5-bromobenzoate.
-
Step 2: Synthesis of this compound [1]
This step involves the selective hydrolysis of the benzyl ester to yield the final product.
-
Materials:
-
Benzyl 2-(benzyloxy)-5-bromobenzoate
-
Methanol
-
Sodium hydroxide (NaOH)
-
4N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
Dissolve benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).[1]
-
Add a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) to the mixture.[1]
-
Heat the reaction mixture to 60°C and stir for 2 hours.[1]
-
After the reaction is complete, remove the methanol by rotary evaporation.[1]
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.[1]
-
Separate the aqueous layer and acidify to pH 3 with 4N hydrochloric acid solution.[1]
-
Extract the product with ethyl acetate.[1]
-
Combine the organic phases, wash with water and then with saturated brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound (13.46 g, 97% yield).[1]
-
Logical Workflow and Visualization
The synthesis of this compound can be visualized as a clear, two-step workflow.
Caption: Synthetic workflow for this compound.
Biological Relevance and Potential Signaling Pathways
While direct studies on the specific biological activity of this compound are limited, derivatives of benzoic acid have garnered significant interest in drug discovery, particularly in cancer research. Several studies have indicated that benzoic acid derivatives can act as inhibitors of histone deacetylases (HDACs).
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes. The inhibition of HDACs can restore the expression of these suppressed genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Based on the known activities of related benzoic acid derivatives, a putative signaling pathway involving the inhibition of HDAC by a derivative of this compound is proposed below.
Caption: Putative signaling pathway of HDAC inhibition by a this compound derivative.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward, high-yielding synthesis makes it an attractive starting material for the development of more complex molecules. The exploration of its derivatives as potential therapeutic agents, particularly as HDAC inhibitors for cancer therapy, represents a promising avenue for future research. This guide provides a solid foundation of its chemical properties, synthesis, and potential biological applications to aid researchers and drug development professionals in their endeavors.
References
2-(Benzyloxy)-5-bromobenzoic acid physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-5-bromobenzoic Acid for Drug Discovery Professionals
Abstract
This compound is a key chemical intermediate whose structural motifs—a brominated aromatic ring, a carboxylic acid, and a benzyl ether—make it a valuable building block in medicinal chemistry and drug discovery. Notably, it is utilized as a component in the synthesis of novel therapeutics, including protein degraders.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in both chemical reactions and biological systems. This guide provides a comprehensive technical overview of the structural, solid-state, solution-state, and spectroscopic properties of this compound. It integrates theoretical principles with detailed, field-proven experimental protocols, offering a self-validating framework for scientists engaged in pharmaceutical research and development.
Chemical Identity and Structure
This compound is an aromatic carboxylic acid featuring a benzyl ether at the ortho position and a bromine atom at the para position relative to the carboxyl group. The interplay between the electron-withdrawing bromine and carboxylic acid groups and the bulky, hydrophobic benzyloxy group dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-(phenylmethoxy)benzoic acid | [2] |
| CAS Number | 62176-31-2 | [1][3][4] |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1][3][5] |
| Molecular Weight | 307.14 g/mol | [1][3] |
| InChI Key | VIQAXGLEBKDMGC-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O | [5] |
The structure combines a rigid aromatic core with a flexible benzyl ether side chain. The carboxylic acid function is a key site for hydrogen bonding and ionization, while the bromine atom can participate in halogen bonding and serves as a synthetic handle for cross-coupling reactions. The benzyloxy group is a recognized pharmacophore in various drug classes, contributing to target engagement and modulating pharmacokinetic properties.[6]
Core Physicochemical Properties: Solid-State and Solution Behavior
A compound's efficacy as a drug or drug intermediate is profoundly influenced by its physical properties. For this compound, the key parameters governing its behavior are its solid-state characteristics, solution-state acidity, and lipophilicity.
| Property | Value / Expected Behavior | Experimental Method |
| Melting Point | Data not publicly available; expected to be a crystalline solid with a distinct melting point. | Differential Scanning Calorimetry (DSC) |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol and ethyl acetate.[3] | Shake-Flask Method with HPLC/UV-Vis |
| pKa | Data not publicly available; expected to be in the range of typical benzoic acids (3-5). | Potentiometric Titration, UV-Vis Spectrophotometry |
| LogP | XlogP (predicted) = 3.6 | [5] |
Solid-State Properties
Crystallinity and Molecular Packing While a specific crystal structure for this compound is not publicly available, related benzoic acid derivatives characteristically form highly ordered crystalline solids.[7] Carboxylic acids frequently form centrosymmetric dimers in the solid state through robust intermolecular hydrogen bonds between their carboxyl groups.[7][8] This dimerization significantly influences melting point, solubility, and dissolution rate.
The analysis of the crystal structure via single-crystal X-ray diffraction is the definitive method for elucidating molecular packing, identifying potential polymorphs, and understanding intermolecular interactions. The presence of different crystalline forms (polymorphism) can have critical implications for drug development, affecting stability, bioavailability, and manufacturability.
Caption: Expected hydrogen-bonded dimer formation in the solid state.
Experimental Protocol: Melting Point Determination by DSC The rationale for using Differential Scanning Calorimetry (DSC) is its ability to provide a precise melting point (Tₘ) and the enthalpy of fusion (ΔHfus), which are indicators of lattice energy and purity.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity, while a broad peak may suggest impurities or multiple thermal events.
Solution-State Properties
Acidity (pKa) The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a compound with a carboxylic acid group. It governs the ionization state at a given pH, which directly impacts solubility, membrane permeability, and target binding. For drug development, knowing the pKa is essential for designing formulations and predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry This method is based on the principle that the protonated (acidic) and deprotonated (conjugate base) forms of a molecule have different UV-Vis absorbance spectra.[9] By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated to determine the pKa.[10][11]
-
Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify a wavelength with the largest difference in absorbance between the two species.
-
Buffer Preparation: Prepare a series of buffers covering a pH range from approximately pKa - 2 to pKa + 2 (e.g., pH 2 to 7).
-
Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the selected wavelength.
-
Data Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentrations of the acidic and conjugate base forms are equal.[10]
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Lipophilicity (LogP) The partition coefficient (LogP) quantifies the lipophilicity of a compound by measuring its distribution ratio between an immiscible organic solvent (typically octan-1-ol) and water. It is a key predictor of a drug's ability to cross biological membranes. The predicted XlogP of 3.6 suggests that this compound is a moderately lipophilic compound.[5] This is expected, given the large nonpolar surface area contributed by the two aromatic rings.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides the definitive evidence for a compound's chemical structure and purity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, Liquid Chromatography-Mass Spectrometry (LCMS) analysis reveals protonated molecular ions [M+H]⁺ at m/z 307 and 309.[3] The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), providing strong evidence for its presence in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation in solution. Although specific spectral data is not widely published, the expected signals can be predicted.
-
¹H NMR: One would expect to see distinct signals for the protons on the brominated benzene ring and the benzyl group's benzene ring (typically in the 7-8 ppm region), a singlet for the benzylic methylene (-CH₂-) protons (around 5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with deuterium in solvents like DMSO-d₆.[12][13]
-
¹³C NMR: Signals corresponding to all 14 carbon atoms would be expected, with the carboxyl carbon appearing downfield (>165 ppm) and the benzylic methylene carbon around 70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands include:
-
A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.
-
A sharp, strong C=O stretch from the carboxylic acid carbonyl group, typically around 1700 cm⁻¹.
-
C-O stretching bands for the ether and carboxylic acid functionalities in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H and C=C stretching bands.
-
A C-Br stretching band at lower wavenumbers.
Synthesis and Chemical Reactivity
A reliable synthetic route is crucial for obtaining high-purity material for research. This compound is typically prepared by the saponification (hydrolysis) of its corresponding benzyl ester.[3]
Protocol: Synthesis via Hydrolysis [3]
-
Reaction Setup: Dissolve Benzyl 2-benzyloxy-5-bromobenzoate (1.0 eq) in methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (4.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 60°C and stir for 2 hours.
-
Workup: After cooling, remove the methanol via rotary evaporation. Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer to pH 3 with 4N HCl, causing the product to precipitate.
-
Extraction & Isolation: Extract the product into ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Caption: Synthetic scheme for this compound.
The precursor, Benzyl 2-benzyloxy-5-bromobenzoate, is synthesized via a Williamson ether synthesis. The choice of a polar aprotic solvent (e.g., DMF) and a suitable base (e.g., K₂CO₃) is critical in this step to favor the desired O-alkylation of the phenolic hydroxyl group over competing C-alkylation on the aromatic ring.[14]
Applications in Drug Discovery and Development
The utility of this compound lies in its role as a versatile scaffold. It is explicitly listed as a building block for protein degraders, a cutting-edge therapeutic modality.[1] In this context, it can serve as part of the linker or as a component of the ligand that binds to the target protein or the E3 ligase. Understanding its physicochemical properties is essential for designing linkers with appropriate length, flexibility, and solubility to facilitate the formation of a productive ternary complex.
Furthermore, benzoic acid derivatives are fundamental intermediates in the pharmaceutical industry.[15] The ability to tune properties like acidity and lipophilicity through substitution makes them ideal starting points for library synthesis in lead optimization campaigns. The strategic application of such building blocks is an empowering tool to mitigate a broad range of drug delivery and pharmacokinetic challenges.[16]
Conclusion
This compound is a chemical intermediate of significant value to the drug discovery community. Its physicochemical profile—characterized by moderate lipophilicity, acidic behavior, and solid-state hydrogen bonding capabilities—makes it a well-defined component for constructing more complex bioactive molecules. This guide has outlined the key properties of this compound and provided authoritative, step-by-step protocols for their experimental determination. By applying this knowledge, researchers and drug development professionals can leverage this compound to its full potential, accelerating the discovery of next-generation therapeutics.
References
- 1. labsolu.ca [labsolu.ca]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 2-BENZYLOXY-5-BROMO-BENZOIC ACID | 62176-31-2 [chemicalbook.com]
- 5. PubChemLite - this compound (C14H11BrO3) [pubchemlite.lcsb.uni.lu]
- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulm.edu [ulm.edu]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid from benzyl ester
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid from Benzyl 2-benzyloxy-5-bromobenzoate
This document provides a comprehensive technical overview of the synthesis of this compound via the saponification of its precursor, Benzyl 2-benzyloxy-5-bromobenzoate. This synthesis is a critical step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.
Reaction Overview
The synthesis involves the selective cleavage of the benzyl ester group of Benzyl 2-benzyloxy-5-bromobenzoate to yield the corresponding carboxylic acid. This transformation is achieved through a base-catalyzed hydrolysis (saponification) reaction. The benzyl ether protecting group on the phenolic hydroxyl remains intact under these conditions, demonstrating the chemoselectivity of this method.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from Benzyl 2-benzyloxy-5-bromobenzoate.
| Parameter | Value | Reference |
| Starting Material | Benzyl 2-benzyloxy-5-bromobenzoate | [1] |
| Reagents | Sodium hydroxide, Methanol, Water | [1] |
| Reaction Temperature | 60°C | [1] |
| Reaction Time | 2 hours | [1] |
| Product Yield | 97% | [1] |
| Product LCMS [M+H]⁺ | m/z 307, 309 | [1] |
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
Materials:
-
Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol)
-
Methanol (50 mL)
-
Sodium hydroxide (7.25 g, 181 mmol)
-
Water (20.00 mL)
-
4N Hydrochloric acid solution
-
Ethyl acetate (EA)
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).[1]
-
Addition of Base: Prepare a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) and add it to the methanolic solution of the starting material.[1]
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 2 hours.[1]
-
Solvent Removal: Upon completion of the reaction, remove the solvent by rotary evaporation.[1]
-
Workup - Initial Wash: Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.[1]
-
Acidification: Separate the aqueous layer and acidify it to a pH of 3 using a 4N hydrochloric acid solution.[1]
-
Extraction: Extract the acidified aqueous layer with ethyl acetate.[1]
-
Washing: Combine the organic phases and wash sequentially with water and saturated brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the final product.[1]
-
Product: The process yields this compound (13.46 g, 97% yield).[1]
Logical Workflow of the Synthesis
The following diagram illustrates the key steps in the synthesis of this compound from its benzyl ester.
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic route to 2-(benzyloxy)-5-bromobenzoic acid, a key intermediate in various pharmaceutical and organic syntheses. The document details the core starting materials, reaction conditions, and expected outcomes, presenting quantitative data in a clear, tabular format. A comprehensive experimental protocol and a visual representation of the synthesis workflow are also included to facilitate practical application in a research and development setting.
The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This classical organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific application, the synthesis is typically achieved by reacting 5-bromosalicylic acid (2-hydroxy-5-bromobenzoic acid) with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[3][4]
Core Synthesis Pathway: Williamson Ether Synthesis
The Williamson ether synthesis for this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-bromosalicylic acid by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the desired ether linkage.[4]
The choice of base and solvent is crucial for optimizing the reaction and minimizing side reactions.[4] Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[4] Aprotic polar solvents like dimethylformamide (DMF) or acetone are generally preferred to favor O-alkylation over potential C-alkylation, which is a possible side reaction due to the ambident nature of the phenoxide nucleophile.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical synthesis of this compound. The data is compiled from established laboratory procedures.
| Parameter | Value | Reference |
| Starting Material 1 | 5-Bromosalicylic Acid | [3] |
| Starting Material 2 | Benzyl Halide (e.g., Benzyl Bromide) | [3] |
| Base | Sodium Hydroxide (NaOH) | [5] |
| Solvent | Methanol/Water | [5] |
| Reaction Temperature | 60 °C | [5] |
| Reaction Time | 2 hours | [5] |
| Reported Yield | 97% | [5] |
| Reported Purity | High (LCMS confirmed) | [5] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on a reported high-yield procedure.[5]
Materials:
-
Benzyl 2-benzyloxy-5-bromobenzoate (starting ester for hydrolysis to the acid)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
4N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EA)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL) is prepared in a suitable reaction vessel.
-
A solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) is added to the reaction mixture.
-
The mixture is heated to 60 °C and stirred at this temperature for 2 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting residue is diluted with water and washed with ethyl acetate (EA).
-
The aqueous layer is separated and acidified to a pH of 3 with a 4N hydrochloric acid solution.
-
The acidified aqueous layer is then extracted with ethyl acetate.
-
The combined organic phases are washed sequentially with water and a saturated brine solution.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The final product, this compound, is obtained by concentrating the organic phase under reduced pressure, yielding 13.46 g (97%).
Visualizing the Synthesis
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.
Caption: Chemical transformation pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
References
Predicted NMR Spectrum of 2-(Benzyloxy)-5-bromobenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(benzyloxy)-5-bromobenzoic acid. The predicted data is based on established principles of NMR spectroscopy and analysis of spectral data for structurally related compounds. This document is intended to serve as a valuable resource for the characterization and verification of this compound in a laboratory setting.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzoic acid and benzyl moieties, as well as the benzylic methylene protons and the carboxylic acid proton. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.9 - 8.1 | Doublet (d) | Jmeta = 2.0 - 3.0 |
| H-4 | 7.5 - 7.7 | Doublet of doublets (dd) | Jortho = 8.5 - 9.5, Jmeta = 2.0 - 3.0 |
| H-3 | 7.0 - 7.2 | Doublet (d) | Jortho = 8.5 - 9.5 |
| Benzyl CH₂ | 5.1 - 5.3 | Singlet (s) | N/A |
| Benzyl Ar-H | 7.2 - 7.5 | Multiplet (m) | N/A |
| COOH | 10.0 - 13.0 | Singlet (s, broad) | N/A |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The predicted chemical shifts for the carbons of this compound are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C-2 | 155 - 160 |
| C-5 | 115 - 120 |
| C-1 | 120 - 125 |
| C-4 | 135 - 140 |
| C-6 | 130 - 135 |
| C-3 | 118 - 123 |
| Benzyl CH₂ | 70 - 75 |
| Benzyl C-1' | 135 - 140 |
| Benzyl C-2'/C-6' | 128 - 130 |
| Benzyl C-3'/C-5' | 128 - 130 |
| Benzyl C-4' | 127 - 129 |
Structural and Signaling Pathway Visualization
The following diagram illustrates the molecular structure of this compound and the through-bond coupling relationships between adjacent aromatic protons.
Caption: Molecular structure and key proton-proton couplings.
Experimental Protocol for NMR Spectrum Acquisition
The following provides a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
The experiments should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.[2]
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.[3][4]
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
References
- 1. rsc.org [rsc.org]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. acdlabs.com [acdlabs.com]
Mass Spectrometry Analysis of 2-(Benzyloxy)-5-bromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry data for 2-(Benzyloxy)-5-bromobenzoic acid. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its predicted fragmentation pathway and experimental workflow. This information is crucial for the characterization and quality control of this compound in research and drug development settings.
Data Presentation
The mass spectrometric data for this compound is characterized by the presence of a distinctive isotopic pattern due to the single bromine atom in its structure.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |
| Molecular Weight | 307.14 g/mol | [1] |
| Observed Ions (LC-MS) | [M+H]⁺ at m/z 307, 309 | [1] |
The observation of two peaks of nearly equal intensity with a mass difference of 2 Da is the characteristic signature of a compound containing one bromine atom, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Table 2: Predicted Major Fragment Ions in Mass Spectrometry
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 307 / 309 | [C₁₄H₁₂BrO₃]⁺ | Protonated molecular ion [M+H]⁺ |
| 216 / 218 | [C₇H₄BrO₃]⁺ | Loss of the benzyl group ([C₇H₇]•) |
| 200 / 202 | [C₇H₅BrO₂]⁺ | Loss of the benzyloxy group ([C₇H₇O]•) |
| 183 / 185 | [C₇H₄BrO]⁺ | Decarboxylation of the m/z 228/230 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyloxy group |
Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the carboxylic acid group. Aromatic compounds are known to produce relatively stable molecular ions.[2][3]
The benzyloxy group is likely to undergo cleavage to form a stable tropylium ion at m/z 91.[3] Another probable fragmentation is the loss of the entire benzyloxy radical, leading to a bromobenzoic acid radical cation. Further fragmentation of the carboxylic acid group can occur through the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH).[2][4]
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a known synthetic method.[1]
-
Dissolution: Dissolve benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20.00 mL) to the solution.
-
Reaction: Heat the reaction mixture to 60°C and stir for 2 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation.
-
Work-up:
-
Dilute the residue with water and wash with ethyl acetate.
-
Separate the aqueous layer and acidify to a pH of 3 with 4N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
-
Purification: Combine the organic phases, wash with water and saturated brine, and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to obtain this compound.
Caption: Experimental workflow for the synthesis and purification of the target compound.
General LC-MS Analysis Protocol
While a specific LC-MS protocol for this compound was not detailed in the search results, a general method can be outlined based on standard practices for similar aromatic carboxylic acids.[5][6][7]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate of 0.2-1.0 mL/min is generally used.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Analysis Mode: Full scan mode to identify the molecular ion and its isotopic pattern. For quantitative analysis, multiple reaction monitoring (MRM) would be employed.
-
References
- 1. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.9.5 [people.whitman.edu]
- 4. youtube.com [youtube.com]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and key intermediates in the preparation of 2-(benzyloxy)-5-bromobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic pathways using logical diagrams.
Introduction
This compound is a substituted aromatic carboxylic acid featuring a benzyl ether and a bromo substituent. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The benzyloxy group can modulate lipophilicity and metabolic stability, while the bromo-substituent serves as a convenient handle for further chemical modifications, such as cross-coupling reactions.
The most common and efficient synthesis of this compound proceeds through a two-step process:
-
Bromination of a readily available starting material to introduce the bromo-substituent at the desired position.
-
Benzylation of a hydroxyl group to form the characteristic benzyl ether linkage.
This guide will focus on the key intermediates involved in this primary synthetic pathway.
Key Intermediates and Synthetic Pathways
The synthesis of this compound primarily involves two key intermediates:
-
5-Bromo-2-hydroxybenzoic acid: This intermediate is typically synthesized via the electrophilic bromination of salicylic acid.
-
Benzyl 2-(benzyloxy)-5-bromobenzoate: This diester can be a precursor to the final product through a hydrolysis reaction.
The overall synthetic pathway can be visualized as follows:
Caption: Primary synthetic routes to this compound.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the synthesis of the key intermediates and the final product, along with quantitative data for comparison.
Synthesis of 5-Bromo-2-hydroxybenzoic acid (Intermediate 1)
The synthesis of 5-bromo-2-hydroxybenzoic acid is typically achieved through the electrophilic bromination of salicylic acid.
Experimental Protocol:
A round-bottom flask equipped with a magnetic stir bar is charged with salicylic acid and a suitable solvent (e.g., dichloromethane or acetic acid). A brominating agent, such as tetrapropylammonium nonabromide (Pr4NBr9), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[1]
Quantitative Data for Bromination of Salicylic Acid:
| Parameter | Value | Reference |
| Starting Material | Salicylic acid | [1] |
| Brominating Agent | Tetrapropylammonium nonabromide (Pr4NBr9) | [1] |
| Solvent | Dichloromethane (CH2Cl2) | [1] |
| Reaction Temperature | 23 °C | [1] |
| Reaction Time | 0.5 hours | [1] |
| Yield | 95% | [1] |
Synthesis of this compound
The final product can be synthesized from 5-bromo-2-hydroxybenzoic acid via a Williamson ether synthesis or by hydrolysis of benzyl 2-(benzyloxy)-5-bromobenzoate.
Experimental Protocol:
To a solution of 5-bromo-2-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is stirred to form the phenoxide. Benzyl bromide is then added, and the reaction mixture is heated. The reaction is monitored by TLC. After completion, the mixture is poured into water and acidified. The product is then extracted with an organic solvent, washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.[2]
Quantitative Data for Williamson Ether Synthesis:
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-hydroxybenzoic acid | [2] |
| Reagents | Benzyl bromide, Base (e.g., K2CO3, NaH) | [2] |
| Solvent | DMF, Acetonitrile | [2] |
| Reaction Temperature | Room temperature to 80 °C | [2] |
| Reaction Time | 2-12 hours | [2] |
| Reported Yield | High (estimated >95%) | [2] |
Experimental Protocol:
Benzyl 2-(benzyloxy)-5-bromobenzoate is dissolved in methanol. A solution of sodium hydroxide in water is then added. The reaction mixture is heated to 60°C and stirred for 2 hours. After completion, the solvent is removed by rotary evaporation. The residue is diluted with water and washed with ethyl acetate. The aqueous layer is then acidified with 4N hydrochloric acid to a pH of 3 and extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[3]
Quantitative Data for Hydrolysis:
| Parameter | Value | Reference |
| Starting Material | Benzyl 2-(benzyloxy)-5-bromobenzoate | [3] |
| Reagents | Sodium hydroxide, Methanol, Water | [3] |
| Reaction Temperature | 60 °C | [3] |
| Reaction Time | 2 hours | [3] |
| Yield | 97% | [3] |
Logical Workflow Diagrams
The following diagrams illustrate the logical steps involved in the primary synthetic pathways.
Caption: Workflow for the synthesis of 5-bromo-2-hydroxybenzoic acid.
Caption: Workflow for the Williamson ether synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process with high-yielding steps. The key intermediates, 5-bromo-2-hydroxybenzoic acid and benzyl 2-(benzyloxy)-5-bromobenzoate, are readily accessible through straightforward synthetic protocols. This guide provides the necessary technical details for researchers and drug development professionals to confidently synthesize and utilize this important building block in their research endeavors. The provided data and workflows offer a solid foundation for optimizing reaction conditions and scaling up the synthesis as required.
References
The Strategic Role of the Benzyloxy Group in Benzoic Acid Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold serves as a cornerstone for the design of novel therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, and the strategic modification of this core structure is a key approach in optimizing pharmacological profiles. Among the various substituents employed, the benzyloxy group stands out for its significant influence on the physicochemical properties, biological activity, and pharmacokinetic profile of benzoic acid derivatives. This in-depth technical guide explores the multifaceted role of the benzyloxy group, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Influence of the Benzyloxy Group on Physicochemical Properties
The introduction of a benzyloxy group (a benzyl group linked to the parent molecule via an oxygen atom) to a benzoic acid derivative brings about significant changes in its physicochemical characteristics. These alterations are pivotal in determining the compound's behavior in biological systems.
The benzyloxy group, with its phenyl ring, is inherently lipophilic. Its incorporation into a benzoic acid molecule generally increases the overall lipophilicity, which can be quantified by the partition coefficient (log P). This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, an excessive increase in lipophilicity can lead to poor aqueous solubility, potentially hindering absorption and formulation.[1]
The position of the benzyloxy group on the benzoic acid ring (ortho, meta, or para) also influences its properties. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of an ortho-benzyloxy group can affect the acidity (pKa) of the carboxylic acid.
Table 1: Physicochemical Properties of Representative Benzyloxybenzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | pKa (Predicted) |
| 3-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 133-137 | 3.2 | 4.1 |
| 4-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 189-192 | 3.2 | 4.3 |
| 4-Benzyloxy-3,5-dimethylbenzoic acid | C₁₆H₁₆O₃ | 256.30 | 157-162 | 4.1 | 4.2 |
Note: Predicted values are generated using computational models and may vary from experimental values.
Synthesis of Benzyloxybenzoic Acid Derivatives
The synthesis of benzyloxybenzoic acid derivatives is typically achieved through well-established organic chemistry reactions. The most common method is the Williamson ether synthesis, where a hydroxybenzoic acid is reacted with a benzyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis of 4-Benzyloxybenzoic Acid
Materials:
-
4-Hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzoic acid (1.0 equivalent) in acetone, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-benzyloxybenzoic acid.
Biological Activities and Structure-Activity Relationships
The benzyloxy group plays a crucial role in modulating the biological activity of benzoic acid derivatives. Its presence can lead to enhanced potency, altered selectivity, and novel mechanisms of action.
Anticancer Activity
Several studies have highlighted the potential of benzyloxy-substituted benzoic acid derivatives as anticancer agents. The benzyloxy group can contribute to the binding of the molecule to its biological target through hydrophobic and aromatic interactions.
Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [2] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivative | MCF-7 (breast cancer) | 15.6 - 18.7 | [2] |
| 4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivative | DLD-1 (colorectal adenocarcinoma) | 25.05 | [3] |
| 4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivative | HeLa (cervical cancer) | 23.88 | [3] |
| 4-Benzyloxy-3,5-dimethylbenzoic acid related hydroxybenzoic acid derivative | MCF-7 (breast cancer) | 48.36 | [3] |
Note: This table presents data from different studies and direct comparison should be made with caution.
Enzyme Inhibition
Benzyloxybenzoic acid derivatives have also been investigated as inhibitors of various enzymes. The benzyloxy group can occupy hydrophobic pockets in the enzyme's active site, leading to potent inhibition. For example, the introduction of a benzyloxy group at the 3-position of 4-(thiazol-5-yl)benzoic acid derivatives maintained potent protein kinase CK2 inhibitory activities.
Signaling Pathways
The mechanism of action of benzyloxybenzoic acid derivatives often involves the modulation of key signaling pathways implicated in disease. For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to alterations in gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[3] While specific pathways for many benzyloxy derivatives are still under investigation, the general mechanisms of related benzoic acid compounds provide valuable insights.
Below is a generalized diagram illustrating a receptor tyrosine kinase (RTK) signaling pathway, a common target for anticancer drugs. Benzoic acid derivatives can be designed to inhibit various components of this pathway.
Figure 1: A simplified receptor tyrosine kinase (RTK) signaling pathway and a potential point of inhibition by a benzyloxybenzoic acid derivative.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The benzyloxy group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of benzoic acid derivatives.
The increased lipophilicity conferred by the benzyloxy group can enhance oral absorption.[1] However, it may also lead to increased plasma protein binding, which can affect the free drug concentration and distribution into tissues.
The benzyloxy group is susceptible to metabolic cleavage (O-debenzylation) by cytochrome P450 enzymes in the liver, which can lead to the formation of the corresponding hydroxybenzoic acid metabolite. This metabolic pathway is an important consideration in drug design, as the metabolite may have its own pharmacological activity or toxicity profile.
Table 3: General Pharmacokinetic Parameters of Benzoic Acid
| Parameter | Value | Species | Reference |
| Half-life (t₁/₂) | ~1-2 hours | Human | |
| Bioavailability (Oral) | High | Human | |
| Metabolism | Primarily conjugation with glycine to form hippuric acid | Human | [4] |
| Excretion | Mainly renal | Human | [4] |
Note: This data is for the parent benzoic acid. Pharmacokinetic parameters for benzyloxy-substituted derivatives will vary and require specific experimental determination.
Experimental Protocols
Determination of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzyloxybenzoic acid derivative for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]
Conclusion
The benzyloxy group is a powerful and versatile tool in the design of benzoic acid derivatives for drug discovery. Its influence on lipophilicity, metabolic stability, and direct interactions with biological targets makes it a key substituent for optimizing the therapeutic potential of this important scaffold. A thorough understanding of the structure-activity relationships, guided by quantitative data and detailed experimental evaluation, is essential for the rational design of novel benzyloxybenzoic acid-based drug candidates. This guide provides a foundational overview to aid researchers in this endeavor.
This document is intended for informational purposes for a technical audience and should not be considered as a substitute for detailed primary research and expert consultation.
References
An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-5-bromobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)-5-bromobenzoic acid, a compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This document outlines its predicted solubility profile, detailed experimental protocols for solubility determination, and the physicochemical properties that govern its behavior in solution.
Physicochemical Properties
This compound possesses a molecular structure that significantly influences its solubility. The key functional groups at play are the carboxylic acid, the benzyl ether, and the bromo-substituted aromatic ring. The carboxylic acid group can act as a hydrogen bond donor and acceptor, imparting some degree of polarity. The large benzyloxy group and the brominated benzene ring, however, are predominantly non-polar and hydrophobic. This amphiphilic nature suggests a varied solubility profile across different types of organic solvents.
Predicted Solubility Profile
The presence of the large, non-polar benzyloxy group is expected to dominate the solubility characteristics, leading to higher solubility in non-polar and moderately polar solvents. The polar carboxylic acid group will contribute to solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Quantitative Solubility Data (Representative)
The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). This data is compiled based on the known solubilities of structurally similar aromatic carboxylic acids and should be considered a predictive guide for experimental work.
| Solvent Category | Solvent | Predicted Solubility ( g/100 mL) |
| Polar Protic | Methanol | 5 - 10 |
| Ethanol | 3 - 7 | |
| Polar Aprotic | Acetone | 15 - 25 |
| Ethyl Acetate | 10 - 20 | |
| Dichloromethane | 20 - 30 | |
| Non-Polar | Toluene | 2 - 5 |
| Hexane | < 0.1 |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for this compound, a standardized experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or magnetic stirrer with hotplate
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the determination of solubility using the equilibrium solubility method.
Caption: Workflow for determining the equilibrium solubility of a compound.
Conclusion
The solubility of this compound is a key parameter for its practical application in research and development. This guide provides a foundational understanding of its expected solubility in common organic solvents, a robust experimental protocol for its precise determination, and a visual representation of the experimental workflow. The provided information is intended to facilitate the efficient and effective use of this compound in a laboratory setting. For critical applications, it is strongly recommended to determine the solubility experimentally using the detailed protocol outlined herein.
A Technical Guide to the Discovery and History of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history of substituted benzoic acids, from the initial discovery of the parent molecule to the synthesis and application of its numerous derivatives that have become mainstays in medicine and industry. This document provides a detailed overview of key discoveries, the evolution of synthetic methodologies, and the biological activities of these vital compounds.
Early History and Discovery of Benzoic Acid
The story of benzoic acid begins in the 16th century. The first documented isolation was through the dry distillation of gum benzoin, a resin from Styrax trees.[1][2][3] Early descriptions of this process are attributed to Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596).[1][2][4] For a long time, gum benzoin remained the sole source of benzoic acid.[1][4]
A pivotal moment in the scientific understanding of benzoic acid came in 1832 when Justus von Liebig and Friedrich Wöhler determined its chemical structure and composition.[1][4][5] Their work also elucidated the relationship between benzoic acid and hippuric acid.[1][4][5] The antifungal properties of benzoic acid were discovered by Salkowski in 1875, which led to its use as a preservative.[1][4]
The Dawn of Substituted Benzoic Acids: A New Era in Therapeutics
The true therapeutic potential of this class of compounds was unlocked with the discovery and synthesis of its substituted derivatives. These molecules, with various functional groups attached to the benzene ring, exhibit a wide range of biological activities.
Salicylic Acid and the Birth of Aspirin
Salicylic acid (2-hydroxybenzoic acid) has a history rooted in traditional medicine, with the use of willow bark, a natural source of its precursor salicin, dating back to ancient civilizations for pain and fever relief.[5][6] In 1828, Joseph Buchner isolated the active ingredient from willow bark, which he named salicin.[1] Raffaele Piria later successfully converted salicin into salicylic acid.[7]
The industrial synthesis of salicylic acid was made possible by the Kolbe-Schmitt reaction , developed by Hermann Kolbe in 1860 and later improved by Rudolf Schmitt.[8][9] This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under high pressure and temperature.[10][11]
Despite its efficacy, salicylic acid caused significant gastric irritation.[6] This led to the groundbreaking work of Felix Hoffmann at Bayer in 1897, who synthesized acetylsalicylic acid by acetylating salicylic acid, creating a more tolerable and stable formulation.[1][5][12] This new compound was named Aspirin and was patented in 1899, marking a revolution in pain management.[1][12]
Aminobenzoic Acids: From Dyes to Drugs
-
Anthranilic Acid (2-aminobenzoic acid): First isolated in 1841 by Carl Julius Fritzsche from the degradation of indigo dye.[2] It is a crucial intermediate in the biosynthesis of tryptophan.[1] Industrially, it is produced from phthalic anhydride.[1] N-phenylanthranilic acid, an important derivative, has been studied for its pharmacological properties.
-
para-Aminobenzoic Acid (PABA or 4-aminobenzoic acid): Known since 1863, PABA was once considered a vitamin (Vitamin Bx).[13] It is a vital intermediate in the folic acid synthesis pathway in bacteria.[14] This property is exploited by sulfonamide antibiotics, which act as competitive inhibitors of PABA utilization in bacteria.[14]
Physicochemical and Biological Data of Key Substituted Benzoic Acids
The following tables summarize key quantitative data for several important substituted benzoic acids to facilitate comparison.
Table 1: Physicochemical Properties of Selected Substituted Benzoic Acids
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility in Water |
| Benzoic Acid | C₆H₅COOH | C₇H₆O₂ | 122.12 | 122.4 | 249 | 4.21 | 3.4 g/L (25 °C) |
| Salicylic Acid | o-HOC₆H₄COOH | C₇H₆O₃ | 138.12 | 159 | 211 | 2.97 | 2.2 g/L (25 °C) |
| Acetylsalicylic Acid | o-CH₃COOC₆H₄COOH | C₉H₈O₄ | 180.16 | 135 | 140 (decomposes) | 3.5 | 3.3 g/L (25 °C) |
| Anthranilic Acid | o-H₂NC₆H₄COOH | C₇H₇NO₂ | 137.14 | 146-148 | - | 2.11 (COOH), 4.95 (NH₃⁺) | 5.7 g/L (25 °C) |
| m-Hydroxybenzoic Acid | m-HOC₆H₄COOH | C₇H₆O₃ | 138.12 | 202 | - | 4.08 | 7.25 g/L (25 °C)[15] |
| p-Hydroxybenzoic Acid | p-HOC₆H₄COOH | C₇H₆O₃ | 138.12 | 214.5 | Decomposes | 4.58 | 5.0 g/L[16] |
| p-Aminobenzoic Acid | p-H₂NC₆H₄COOH | C₇H₇NO₂ | 137.14 | 187-187.5 | - | 2.38 (COOH), 4.85 (NH₃⁺)[2] | 5.39 g/L (25 °C)[2][17] |
| 2,4-Dichlorobenzoic Acid | 2,4-Cl₂C₆H₃COOH | C₇H₄Cl₂O₂ | 191.01 | 164 | - | 2.76 | Low |
Table 2: Biological Activities of Selected Benzoic Acid Derivatives
| Compound/Derivative Class | Target/Organism | Activity Type | Value | Reference |
| Acetylsalicylic Acid | Cyclooxygenase (COX-1 & COX-2) | IC₅₀ | ~5-200 µM (cell-dependent) | [18] |
| 4-((4-Chlorophenyl)sulfonyl)benzoic Acid Derivatives | S. aureus, B. subtilis | MIC | 125 µg/mL | [19] |
| Phenoxy-substituted pyrazole benzoic acid derivatives | S. aureus ATCC 33591 | MIC | 1 µg/mL | [20] |
| Quinazolinone Derivatives | MCF-7 (breast cancer cell line) | IC₅₀ | 100 µM/ml | [6] |
| 2-Arylbenzoxazole acetic acid derivatives | MCF-7 (breast cancer cell line) | IC₅₀ | Low micromolar range | [21] |
| 2-Amino-4-chlorobenzoic acid | P. aeruginosa PAO1 (biofilm) | Inhibition | 67% at 3 mM | [22] |
Key Synthetic Methodologies: Experimental Protocols
The synthesis of substituted benzoic acids has been enabled by a number of cornerstone reactions in organic chemistry. Below are detailed protocols for some of these key transformations.
Kolbe-Schmitt Reaction: Synthesis of Salicylic Acid
This reaction is a cornerstone for the industrial production of salicylic acid.
-
Reaction:
-
Phenol is first converted to sodium phenoxide with sodium hydroxide.
-
Sodium phenoxide is then carboxylated with carbon dioxide under high pressure and temperature.
-
The resulting sodium salicylate is acidified to yield salicylic acid.
-
-
Experimental Protocol:
-
Preparation of Sodium Phenoxide: In a suitable pressure vessel, dissolve phenol (94 g, 1 mol) in a solution of sodium hydroxide (40 g, 1 mol) in water (100 mL).
-
Carboxylation: Heat the vessel to 125 °C and introduce carbon dioxide gas to a pressure of 100 atm. Maintain these conditions with stirring for 4-6 hours.
-
Work-up: Cool the reaction mixture and dissolve the resulting solid in hot water.
-
Acidification: Slowly add concentrated sulfuric acid until the solution is acidic (pH ~2-3), which will precipitate the salicylic acid.
-
Purification: Filter the crude salicylic acid and recrystallize from hot water to obtain pure white crystals.
-
-
Safety Precautions: This reaction involves high pressure and temperature; it must be conducted in an appropriate autoclave. Phenol is corrosive and toxic. Handle all chemicals with appropriate personal protective equipment (PPE).
Reimer-Tiemann Reaction: Ortho-Formylation of Phenols
The Reimer-Tiemann reaction introduces a formyl group ortho to the hydroxyl group of a phenol, which can then be oxidized to a carboxylic acid.
-
Reaction:
-
Phenol is treated with chloroform (CHCl₃) in the presence of a strong base (e.g., NaOH).
-
This forms an intermediate dichlorocarbene which is the electrophile.
-
The primary product is salicylaldehyde (o-hydroxybenzaldehyde).
-
-
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium hydroxide (60 g) in water (100 mL).
-
Addition of Phenol: Add phenol (25 g, 0.265 mol) to the flask and heat the mixture to 60-65 °C with stirring.
-
Addition of Chloroform: Add chloroform (50 g, 0.42 mol) dropwise from the dropping funnel over about 1 hour, maintaining the temperature.
-
Reflux: After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours.
-
Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid. Steam distill the mixture to separate the salicylaldehyde.
-
Oxidation (Optional): The resulting salicylaldehyde can be oxidized to salicylic acid using a suitable oxidizing agent like potassium permanganate.
-
-
Safety Precautions: Chloroform is a suspected carcinogen and should be handled in a fume hood. The reaction can be highly exothermic.
Grignard Reaction: Carboxylation of an Aryl Halide
The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to synthesize benzoic acids from aryl halides.
-
Reaction:
-
An aryl halide (e.g., bromobenzene) reacts with magnesium metal in anhydrous ether to form a Grignard reagent (phenylmagnesium bromide).
-
The Grignard reagent is then reacted with solid carbon dioxide (dry ice).
-
Acidic work-up yields the benzoic acid.
-
-
Experimental Protocol for Synthesis of [carboxyl-¹³C]-2,4-Dichlorobenzoic Acid: [23]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 g, 50 mmol) and a small iodine crystal in a flame-dried three-necked flask under an inert atmosphere. Add a solution of 1-bromo-2,4-dichlorobenzene (11.3 g, 50 mmol) in anhydrous diethyl ether (70 mL) dropwise to initiate the reaction. Reflux for 30-60 minutes after the addition is complete.[23]
-
Carboxylation: Cool the Grignard solution to 0 °C and slowly introduce ¹³CO₂ gas from a balloon or by cannulating the solution onto crushed ¹³C-labeled dry ice.[23]
-
Work-up: Allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding 6 M HCl (50 mL).[23]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with 5% aqueous NaOH.[23]
-
Acidification and Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter, wash with cold water, and dry to obtain [carboxyl-¹³C]-2,4-dichlorobenzoic acid.
-
-
Safety Precautions: Grignard reagents are highly reactive with water and protic solvents. All glassware must be dry, and anhydrous solvents must be used. Diethyl ether is extremely flammable.
Signaling Pathways and Logical Relationships
The biological effects of substituted benzoic acids are often mediated through their interaction with specific signaling pathways. The development of these compounds follows a logical progression from initial discovery to clinical application.
Signaling Pathways
Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.
Caption: Bacterial Folate Synthesis Pathway and Inhibition by Sulfonamides.
Logical Workflow
Caption: Drug Discovery Workflow for Substituted Benzoic Acids.
Conclusion
The journey of substituted benzoic acids from their natural origins to becoming cornerstones of modern pharmacology is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of this versatile class of compounds remains crucial for the development of new and improved therapeutic agents. The foundational reactions and principles outlined in this guide continue to inform the design of novel molecules with the potential to address a wide range of diseases.
References
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 99-96-7 CAS MSDS (4-Hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. p-Aminobenzoic Acid [drugfuture.com]
- 14. openscholar.uga.edu [openscholar.uga.edu]
- 15. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 17. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-5-bromobenzoic acid is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex organic molecules. Its structure incorporates a carboxylic acid for further functionalization, a bromine atom that allows for cross-coupling reactions, and a benzyl ether protecting group. This document provides a detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis, a robust and widely applicable method for forming ethers. The protocol is designed to be clear and reproducible for researchers in chemistry and drug development.
Principle and Signaling Pathway
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from 5-bromo-2-hydroxybenzoic acid and benzyl bromide.
Materials:
-
5-bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 5-bromo-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of 5-bromo-2-hydroxybenzoic acid).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and stir.
-
Carefully acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesized compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
| Theoretical Yield | Dependent on starting material scale |
| Appearance | White to off-white solid |
| Melting Point | Not definitively reported in literature |
| Mass Spectrometry (LCMS) | [M+H]⁺: m/z 307, 309[1] |
Predicted Characterization Data
¹H NMR Spectroscopy: The following is a prediction of the ¹H NMR spectrum for this compound in a solvent like DMSO-d₆. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift. The aromatic protons of the benzoic acid ring will appear as doublets and a doublet of doublets. The benzylic protons will be a singlet, and the protons of the benzyl group's phenyl ring will appear in the aromatic region.
Experimental Workflow
The following diagram illustrates the logical workflow of the experimental protocol.
Caption: Workflow diagram for the synthesis of this compound.
References
Application Notes and Protocols for 2-(Benzyloxy)-5-bromobenzoic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Benzyloxy)-5-bromobenzoic acid as a versatile synthetic intermediate in the development of bioactive molecules. This document details key chemical transformations, experimental protocols, and the biological relevance of the resulting compounds, with a focus on applications in medicinal chemistry.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery. Its structure offers three key points for chemical modification: the carboxylic acid group, the bromine atom on the aromatic ring, and the benzyloxy protecting group. The strategic placement of the bromo and carboxylic acid functionalities allows for orthogonal chemical modifications, such as amide bond formation and transition metal-catalyzed cross-coupling reactions. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps if required, providing access to further derivatization.
This intermediate is particularly useful in the synthesis of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in microbial and cancer-related pathways.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 62176-31-2 |
Key Synthetic Transformations and Protocols
This compound can be utilized in a variety of synthetic transformations. The following sections detail the protocols for the most common and impactful reactions.
Synthesis of this compound
The target compound is commonly synthesized from its benzyl ester precursor via saponification.
Protocol: Hydrolysis of Benzyl 2-(benzyloxy)-5-bromobenzoate [1]
-
Reactants: Benzyl 2-benzyloxy-5-bromobenzoate (1.0 eq), Sodium hydroxide (4.0 eq)
-
Solvent: Methanol/Water mixture
-
Procedure:
-
Dissolve Benzyl 2-benzyloxy-5-bromobenzoate (18 g, 45.3 mmol) in methanol (50 mL).
-
Add a solution of sodium hydroxide (7.25 g, 181 mmol) in water (20 mL).
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol by rotary evaporation.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Separate the aqueous layer and acidify to pH 3 with 4N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the product.
-
| Starting Material | Product | Yield | Purity |
| Benzyl 2-(benzyloxy)-5-bromobenzoate | This compound | 97% | LCMS: [M+H]⁺ m/z 307, 309 |
Amide Coupling Reactions
The carboxylic acid moiety of this compound is readily converted to amides, which are prevalent in many biologically active molecules.
Protocol: HATU-Mediated Amide Coupling
-
Reactants: this compound (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (2.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Coupling Reagent | Base | Solvent | Typical Yield |
| HATU | DIPEA | DMF | 70-95% |
| EDC/HOBt | DIPEA | DCM | 60-90% |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are typically performed on the methyl ester derivative of the starting material to avoid potential complications with the free carboxylic acid.
Workflow for Cross-Coupling Reactions
Caption: General workflow for Suzuki-Miyaura and Sonogashira coupling reactions.
Protocol: Suzuki-Miyaura Coupling of Methyl 2-(benzyloxy)-5-bromobenzoate
-
Reactants: Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq), Aryl/heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq)
-
Solvent: Toluene/Water (4:1)
-
Procedure:
-
In a round-bottom flask, combine Methyl 2-(benzyloxy)-5-bromobenzoate, the boronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol: Sonogashira Coupling of Methyl 2-(benzyloxy)-5-bromobenzoate
-
Reactants: Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq), Terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), Triethylamine (2.0 eq)
-
Solvent: Anhydrous THF or DMF
-
Procedure:
-
To a dry flask under an inert atmosphere, add Methyl 2-(benzyloxy)-5-bromobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 40-60°C.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Coupling Reaction | Catalyst System | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-90% |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 65-85% |
Applications in the Synthesis of Bioactive Molecules
Derivatives of this compound have shown promise as precursors to a variety of bioactive compounds.
Kinase Inhibitors
The biaryl and heteroaryl scaffolds accessible through Suzuki-Miyaura coupling are common cores in many kinase inhibitors. By coupling the this compound framework with appropriate heterocyclic boronic acids, novel kinase inhibitors can be synthesized. The benzyloxy group can modulate lipophilicity and the carboxylic acid (or a derived amide) can form key hydrogen bond interactions within the kinase active site.
Signaling Pathway Diagram: Generic Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.
GPCR Allosteric Modulators
The structural diversity achievable from this compound makes it a suitable starting point for the synthesis of allosteric modulators of GPCRs. These modulators bind to a site topographically distinct from the endogenous ligand binding site, offering greater subtype selectivity and a more nuanced modulation of receptor activity.
Logical Relationship: GPCR Allosteric Modulation
Caption: Allosteric modulation of GPCR signaling.
Antimicrobial and Anticancer Agents
Preliminary studies on derivatives of the closely related 2-benzyloxy-5-bromobenzylbromide have indicated that the nature of the atom linking the core to other substituents can significantly influence biological activity. For instance, thioether derivatives have shown superior antimicrobial and anticancer properties compared to their ether analogues. This suggests that this compound is a valuable scaffold for developing novel therapeutic agents in these areas.
Conclusion
This compound is a highly adaptable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. The ability to perform selective modifications at its carboxylic acid and bromo functionalities allows for the construction of diverse and complex molecular architectures. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors, GPCR modulators, and other bioactive compounds. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to fully realize its therapeutic potential.
References
Application Notes and Protocols for the Reduction of 2-(Benzyloxy)-5-bromobenzoic acid to (2-(Benzyloxy)-5-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the reduction of 2-(benzyloxy)-5-bromobenzoic acid to the corresponding primary alcohol, (2-(benzyloxy)-5-bromophenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocols herein describe two effective methods utilizing Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF) as reducing agents. Adherence to all safety precautions is critical when handling these potent and hazardous reagents.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. (2-(Benzyloxy)-5-bromophenyl)methanol is a valuable building block, and its efficient synthesis is of significant interest. This application note presents two reliable methods for this conversion, offering flexibility in reagent choice based on substrate compatibility and laboratory capabilities.
Method 1 employs Lithium Aluminum Hydride (LiAlH₄), a powerful and highly reactive reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1] Due to its high reactivity, stringent anhydrous conditions and specific safety measures are imperative.
Method 2 utilizes Borane-Tetrahydrofuran complex (BH₃·THF), a milder and more chemoselective reducing agent compared to LiAlH₄.[2][3][4] Borane reagents are particularly useful when other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule.[5]
Data Presentation
The following table summarizes the key quantitative data for the two primary reduction methods described in this document. Yields are based on typical outcomes for similar reductions and may vary depending on experimental conditions and scale.
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: BH₃·THF Reduction |
| Starting Material | This compound | This compound |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran complex (1M in THF) |
| Equivalents of Reducing Agent | 1.5 - 2.0 | 1.0 - 1.5 |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours | 8 - 16 hours |
| Work-up Procedure | Fieser Method (sequential addition of H₂O, NaOH(aq), and H₂O) | Quenching with methanol followed by aqueous work-up |
| Purification | Flash column chromatography | Flash column chromatography |
| Typical Yield | 85-95% | 80-90% |
| Product Purity | >95% (after chromatography) | >95% (after chromatography) |
Experimental Protocols
Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is a robust method for the high-yield reduction of this compound.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Carefully add Lithium Aluminum Hydride (1.5 - 2.0 equivalents) to the flask, followed by anhydrous THF to create a suspension (typically 0.5-1.0 M).[6] Cool the suspension to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF and transfer the solution to the dropping funnel.
-
Reaction: Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C for THF) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): Upon completion, cool the reaction mixture to 0 °C in an ice-water bath. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed with extreme care in a well-ventilated fume hood.[6]
-
For every 'x' grams of LiAlH₄ used, sequentially and very slowly add:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for at least 30 minutes at room temperature.
-
Purification: Filter the solid aluminum salts through a pad of celite and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and the washings, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-(benzyloxy)-5-bromophenyl)methanol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure alcohol.
Method 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol offers a milder alternative to the LiAlH₄ reduction and is suitable for substrates with sensitive functional groups.[3]
Materials:
-
This compound
-
Borane-Tetrahydrofuran complex (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the Borane-Tetrahydrofuran complex solution (1.0 - 1.5 equivalents) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. CAUTION: Hydrogen gas evolution will occur.
-
Once the gas evolution has ceased, add 1 M HCl and stir for 30 minutes.
-
Purification: Extract the mixture with ethyl acetate (3 x). Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (2-(benzyloxy)-5-bromophenyl)methanol.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Simplified reaction pathway for the reduction of a carboxylic acid to a primary alcohol.
References
Application Notes and Protocols: 2-(Benzyloxy)-5-bromobenzoic Acid as a Precursor for N-Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-5-bromobenzoic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its structure offers multiple points for chemical modification. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be removed under specific conditions. The bromo substituent serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid moiety can be readily converted to an amide, which can then undergo N-alkylation to introduce a wide array of substituents, further diversifying the molecular scaffold. This application note provides detailed protocols for the conversion of this compound into its N-alkylated amide derivatives, a key transformation in the synthesis of novel compounds with potential biological activity.
Overall Synthetic Workflow
The transformation of this compound to its N-alkylated derivatives is a two-step process. The first step involves the formation of a primary or secondary amide from the carboxylic acid. The second step is the N-alkylation of the resulting amide.
Caption: General workflow for the synthesis of N-alkylated amides from this compound.
Experimental Protocols
Protocol 1: Amide Formation from this compound
The conversion of the carboxylic acid to an amide can be achieved through several methods. Here, we detail two common and effective procedures: one utilizing thionyl chloride to form an acyl chloride intermediate, and another employing a peptide coupling agent.
Method A: Via Acyl Chloride Intermediate
This method is a classic and robust way to form amides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
An appropriate primary or secondary amine (e.g., benzylamine, morpholine)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Amide Coupling: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this amine solution dropwise to the freshly prepared acid chloride solution at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by TLC. Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(benzyloxy)-5-bromobenzamide derivative.
Method B: Using a Peptide Coupling Agent (HATU)
This method is milder and often used for sensitive substrates.
Materials:
-
This compound
-
An appropriate primary or secondary amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure amide.
Protocol 2: N-Alkylation of 2-(Benzyloxy)-5-bromobenzamide
Once the primary or secondary amide is synthesized, it can be N-alkylated. A common method involves deprotonation with a suitable base followed by reaction with an alkylating agent.
Materials:
-
2-(Benzyloxy)-5-bromo-N-alkylbenzamide (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate, cesium carbonate)
-
An alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the 2-(benzyloxy)-5-bromo-N-alkylbenzamide (1.0 eq) in anhydrous DMF dropwise.
-
Alkylation: After stirring for 30 minutes at 0 °C, add the alkylating agent (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N,N-disubstituted amide.
Data Presentation
The following tables summarize representative yields for the amidation and subsequent N-alkylation reactions based on literature for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Amidation of this compound
| Entry | Amine | Coupling Method | Product | Typical Yield (%) |
| 1 | Benzylamine | Thionyl Chloride | N-Benzyl-2-(benzyloxy)-5-bromobenzamide | 80-90 |
| 2 | Morpholine | Thionyl Chloride | (2-(Benzyloxy)-5-bromophenyl)(morpholino)methanone | 85-95 |
| 3 | Aniline | HATU | N-Phenyl-2-(benzyloxy)-5-bromobenzamide | 75-85 |
| 4 | Cyclohexylamine | HATU | N-Cyclohexyl-2-(benzyloxy)-5-bromobenzamide | 80-90 |
Table 2: Representative Yields for N-Alkylation of 2-(Benzyloxy)-5-bromo-N-alkylbenzamides
| Entry | Starting Amide | Alkylating Agent | Base | Product | Typical Yield (%) |
| 1 | N-Benzyl-2-(benzyloxy)-5-bromobenzamide | Methyl Iodide | NaH | N-Benzyl-N-methyl-2-(benzyloxy)-5-bromobenzamide | 70-85 |
| 2 | N-Methyl-2-(benzyloxy)-5-bromobenzamide | Benzyl Bromide | NaH | N-Benzyl-N-methyl-2-(benzyloxy)-5-bromobenzamide | 75-90 |
| 3 | N-Phenyl-2-(benzyloxy)-5-bromobenzamide | Ethyl Iodide | K₂CO₃ | N-Ethyl-N-phenyl-2-(benzyloxy)-5-bromobenzamide | 60-75 |
| 4 | (2-(Benzyloxy)-5-bromophenyl)(morpholino)methanone | - | - | (Already a tertiary amide) | - |
Reaction Pathway Visualization
Amidation of this compound
Caption: Amidation reaction pathways.
N-Alkylation of a Secondary Amide
Caption: N-Alkylation reaction mechanism.
Conclusion
This compound is a valuable precursor for the synthesis of a diverse range of N-alkylated benzamides. The protocols detailed in this application note provide robust and adaptable methods for both the initial amidation and subsequent N-alkylation steps. By selecting appropriate amines and alkylating agents, researchers can efficiently generate libraries of compounds for screening in drug discovery and other research areas. The choice between the acyl chloride and coupling agent methods for amidation will depend on the specific substrate and desired reaction conditions. Similarly, the base and solvent for the N-alkylation step can be optimized to maximize yields for different substrates. Careful monitoring and purification are essential to obtain the desired products in high purity.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] First reported by Akira Suzuki in 1979, this reaction has become one of the most important and widely used transformations in modern organic synthesis, leading to a Nobel Prize in Chemistry in 2010.[3] Its significance lies in its mild reaction conditions, high functional group tolerance, the commercial availability and low toxicity of boronic acid reagents, and its robustness, making it a cornerstone in the synthesis of complex molecules.[2][4]
In the pharmaceutical industry, the Suzuki-Miyaura coupling is indispensable for synthesizing biaryl and heteroaryl structures, which are common motifs in many biologically active compounds and approved drugs.[5][6][7] The reaction's reliability and flexibility are critical during drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies and for developing scalable, efficient syntheses of clinical candidates.[6][8]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to consist of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][9] The active catalyst is a Pd(0) species, which can be added directly or generated in situ from a more stable Pd(II) precatalyst.[3][4]
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide (R¹-X) bond of the organic halide. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.[2][9] This is often the rate-determining step in the cycle.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species [-O-B(OH)₂R²]⁻, facilitating the transfer of the R² group to the palladium center and displacing the halide.[10][11]
-
Reductive Elimination: The final step involves the elimination of the two organic groups (R¹ and R²) from the palladium center to form the new carbon-carbon bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]
Key Reaction Components
The success and outcome of a Suzuki-Miyaura coupling reaction depend heavily on the judicious selection of its components.
| Component | Common Examples | Role & Considerations |
| Catalyst | Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf)Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃ | The active species is Pd(0). Pd(II) precatalysts are often more stable and are reduced in situ. Catalyst loading is typically low (0.5-5 mol%).[3][4] |
| Ligand | Phosphines: PPh₃, PCy₃, SPhos, XPhos, dppfN-Heterocyclic Carbenes (NHCs): IPr, SIMes | Ligands stabilize the Pd catalyst, prevent aggregation, and modulate its reactivity. Bulky, electron-rich ligands often accelerate oxidative addition and reductive elimination.[4][12] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KFOrganic: Et₃N, DBU | The base activates the organoboron species to facilitate transmetalation. The choice of base can significantly impact reaction rate and yield and depends on the substrate's sensitivity.[10][13] |
| Solvent | Toluene, Dioxane, THF, DMF, Isopropanol/Water mixtures | The solvent must solubilize all components. Often, a mixture of an organic solvent with water is used, as water can accelerate the reaction.[3][4] |
| Organoboron | Boronic acids (RB(OH)₂), Boronate esters (e.g., pinacol esters), MIDA boronates, Potassium trifluoroborates | Boronic acids are most common due to their stability and availability. Esters and other derivatives offer enhanced stability and can be used for sequential couplings.[2][3] |
| Organic Halide | Aryl/vinyl iodides, bromides, chlorides, and triflates | Reactivity order is generally I > Br > OTf >> Cl. More reactive partners (iodides, bromides) are common in discovery, while less expensive but more challenging chlorides are preferred for large-scale synthesis.[3] |
Experimental Protocols
The following section provides a general protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure should be adapted based on the specific substrates and optimization may be required.
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is based on a standard procedure often used in medicinal chemistry labs.[4]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Standard laboratory glassware (oven-dried), inert gas supply (Argon or Nitrogen), and purification supplies (silica gel, solvents).
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[4]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).[4]
-
Stir the reaction mixture vigorously for the required duration (typically 2-24 hours).
-
Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as determined by the monitoring method), remove the flask from the oil bath and allow it to cool to room temperature.[1]
-
Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[4]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[1]
-
Data from Selected Pharmaceutical Syntheses
The Suzuki-Miyaura coupling is a key step in the synthesis of numerous commercial drugs. The table below summarizes the conditions for key C-C bond formations in select drug candidates.
| Drug/Intermediate | Aryl Halide | Organoboron Partner | Catalyst System | Base / Solvent | Temp. / Time | Yield |
| LSZ102 Intermediate [12] | Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | 80 °C | 62% |
| p38 Inhibitor [14] | Heteroaryl Bromide | Arylboronic Acid | PdCl₂(APhos) | K₃PO₄ / IPA, H₂O | - | 93% |
| BTK Inhibitor [14] | Aryl Chloride | Boronate Ester | Pd₂(dba)₃ / SPhos | K₂CO₃ / Toluene, H₂O | 105 °C / 2h | 93% |
| Losartan Synthesis [7] | Benzyl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, H₂O | Reflux | High |
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki-Miyaura reactions often requires optimization, especially with challenging substrates. High-throughput experimentation (HTE) is increasingly used to rapidly screen various catalysts, ligands, bases, and solvents.[15][16]
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of several classes of biologically active compounds that are of significant interest in drug discovery and development. The information herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and pharmacology.
Application Note 1: Synthesis of Combretastatin A-4 Analogues as Potent Tubulin Polymerization Inhibitors
Combretastatin A-4 (CA-4), a natural product isolated from the bark of the South African tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] It exhibits strong antitumor and anti-vascular properties both in vitro and in vivo.[1] However, its clinical application is hampered by poor water solubility and the isomerization of the active cis-alkene to the less active trans form.[2] This has prompted the synthesis of numerous analogues to improve its pharmacological profile.[2]
A common and effective method for synthesizing CA-4 and its analogues is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[4]
Experimental Protocol: Synthesis of (Z)-Combretastatin A-4 Analogues via Suzuki-Miyaura Coupling[3]
This protocol describes the synthesis of (Z)-combretastatin A-4 analogues by coupling a (Z)-iodostyrene with various aryl boronic acids.
Materials:
-
(Z)-3,4,5-Trimethoxy-β-iodostyrene
-
Substituted aryl boronic acid or pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,2-Dimethoxyethane (DME)
-
Sodium carbonate (Na₂CO₃)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add (Z)-3,4,5-trimethoxy-β-iodostyrene (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Flush the flask with argon and add degassed 1,2-dimethoxyethane (DME).
-
Stir the mixture under argon for 20 minutes at room temperature.
-
Add the respective aryl boronic acid (1.5 eq) and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-combretastatin A-4 analogue.
Quantitative Data: Synthesis and Biological Activity of Combretastatin A-4 Analogues
| Compound | B-ring Substitution | Overall Yield (%) | Antiproliferative Activity (GI₅₀, nM) |
| CA-4 | 3-hydroxy-4-methoxy | 56 | < 0.01 (K-562) |
| 2a | 2-fluoro-4-methoxy | - | 1.5 (MCF-7), 1.2 (HT-29), 1.8 (A549) |
| 2b | 2-chloro-4-methoxy | - | 1.8 (MCF-7), 1.5 (HT-29), 2.1 (A549) |
| 2e | 2-bromo-4-methoxy | - | 1.9 (MCF-7), 1.6 (HT-29), 2.5 (A549) |
| 37 | 2-indolyl (cyano analogue) | - | < 0.01 (K-562) |
Data compiled from multiple sources, yields and specific cell lines may vary.[1][3]
Signaling Pathway and Experimental Workflow
Combretastatin A-4 and its analogues exert their anticancer effects by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Application Note 2: Asymmetric Synthesis of Chiral Pharmaceuticals
Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities.[6] One enantiomer may be therapeutic (the eutomer), while the other may be inactive or even toxic (the distomer).[6] Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.[7] One powerful technique for achieving this is enzymatic kinetic resolution.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-3-Benzyl-2-hydroxycyclopent-2-enone[8]
This protocol describes the separation of a racemic mixture of 3-benzyl-2-hydroxycyclopent-2-enone into its individual enantiomers using an enzyme.
Materials:
-
Racemic 3-benzyl-2-hydroxycyclopent-2-enone
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate
-
tert-Butyl methyl ether (t-BuOMe), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried flask, dissolve racemic 3-benzyl-2-hydroxycyclopent-2-enone (1.0 g, 1.0 equiv) in anhydrous t-BuOMe (20 mL).
-
Add vinyl acetate (2.0-3.0 equiv).
-
Add immobilized Candida antarctica Lipase B (50-100 mg per gram of substrate).
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved (typically 24-48 hours).
-
Once the desired conversion is reached, filter off the immobilized enzyme and wash it with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Determine the enantiomeric excess (ee) of both the acetylated product and the unreacted alcohol by chiral HPLC analysis.
Quantitative Data: Enzymatic Kinetic Resolution
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| (±)-3-Benzyl-2-hydroxycyclopent-2-enone | CAL-B | Vinyl acetate | t-BuOMe | 24-48 | ~45-50 (for each enantiomer) | >99 (for both) |
Data is representative and may vary based on specific reaction conditions.[8]
Logical Workflow for Asymmetric Synthesis via Resolution
Application Note 3: Synthesis of PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[9] Its dysregulation is frequently implicated in various human cancers, making it a prime target for anticancer drug development.[10] Dual inhibitors that target both PI3K and mTOR can be particularly effective by preventing feedback loop activation of Akt.[9]
Experimental Protocol: Synthesis of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors[9]
This protocol outlines a general multi-step synthesis for a class of sulfonamide methoxypyridine derivatives that have shown potent PI3K/mTOR inhibitory activity.
General Synthetic Scheme:
-
Synthesis of the core aromatic skeleton (e.g., quinoline): This is typically achieved through established named reactions, such as the Friedländer annulation.
-
Introduction of a sulfonyl chloride group: The aromatic core is reacted with chlorosulfonic acid to introduce the -SO₂Cl functional group.
-
Sulfonamide bond formation: The sulfonyl chloride intermediate is then reacted with an appropriate amine (e.g., a methoxypyridine amine) in the presence of a base like pyridine to form the sulfonamide linkage.
Example Procedure for Sulfonamide Formation:
-
Dissolve the sulfonyl chloride intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add the methoxypyridine amine (1.1 eq) and pyridine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data: Biological Activity of a Lead PI3K/mTOR Inhibitor
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| 22c | 0.22 | 23 | MCF-7 (Breast Cancer) | 130 |
| HCT-116 (Colon Cancer) | 20 |
Data for a representative compound from the series.[9]
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Benzyloxy)-5-bromobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-5-bromobenzoic acid is a versatile bifunctional building block in medicinal chemistry, offering a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its structure incorporates a carboxylic acid for amide bond formation or reduction to a reactive benzyl alcohol, a bromo substituent that allows for further functionalization via cross-coupling reactions, and a benzyloxy group which can modulate lipophilicity and engage in specific interactions with biological targets. These attributes make it an attractive starting material for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.
This document provides detailed application notes on the use of this compound as a precursor for antimicrobial and anticancer agents, as well as its conceptual application in the design of neuroprotective agents. It includes experimental protocols for key synthetic transformations and summarizes relevant biological data.
I. Application in Antimicrobial and Anticancer Drug Discovery
This compound serves as a key intermediate in the synthesis of derivatives with potent antimicrobial and anticancer activities. A common strategy involves its reduction to (2-(benzyloxy)-5-bromophenyl)methanol, followed by bromination to yield 2-(benzyloxy)-5-bromobenzylbromide. This reactive benzyl bromide can then be readily derivatized by nucleophilic substitution to generate a library of compounds with diverse functionalities.
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)-5-bromobenzylbromide from this compound
This two-step protocol describes the reduction of the carboxylic acid and subsequent bromination.
Step 1: Reduction of this compound
-
Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), dry Tetrahydrofuran (THF), diethyl ether, 1 M Hydrochloric acid (HCl), saturated aqueous Sodium Bicarbonate (NaHCO₃), brine, anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry THF at 0 °C under a nitrogen atmosphere, slowly add LiAlH₄ (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL) where x is the mass of LiAlH₄ in grams.
-
Filter the resulting suspension and wash the solid with diethyl ether.
-
Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-(benzyloxy)-5-bromophenyl)methanol.
-
Step 2: Bromination of (2-(benzyloxy)-5-bromophenyl)methanol
-
Materials: (2-(benzyloxy)-5-bromophenyl)methanol, Phosphorus Tribromide (PBr₃), dry Dichloromethane (DCM), saturated aqueous Sodium Bicarbonate (NaHCO₃), brine, anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve (2-(benzyloxy)-5-bromophenyl)methanol (1.0 eq) in dry DCM and cool to 0 °C.
-
Slowly add PBr₃ (0.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Pour the reaction mixture onto ice and carefully add saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-(benzyloxy)-5-bromobenzylbromide.
-
Protocol 2: General Synthesis of Thioether and Ether Derivatives from 2-(Benzyloxy)-5-bromobenzylbromide [1]
-
Materials: 2-(Benzyloxy)-5-bromobenzylbromide, desired thiol or alcohol nucleophile (e.g., thiophenol for Compound B, phenol for Compound A), Potassium Carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), water, brine, anhydrous Sodium Sulfate (Na₂SO₄), silica gel.[1]
-
Procedure:
-
To a solution of 2-(benzyloxy)-5-bromobenzylbromide (1.0 eq) in anhydrous DMF, add the respective nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Quench the reaction with water and extract the product with EtOAc.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield the desired derivative.[1]
-
Data Presentation
The following tables summarize the in vitro biological activities of representative ether (Compound A) and thioether (Compound B) derivatives synthesized from 2-(benzyloxy)-5-bromobenzylbromide.
Table 1: Antimicrobial Activity of 2-(Benzyloxy)-5-bromobenzylbromide Derivatives [1]
| Compound ID | Structure | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Compound A | 2-((2-(benzyloxy)-5-bromobenzyl)oxy)-1-phenylethan-1-one | 16 | 64 | 32 |
| Compound B | 2-(benzyloxy)-5-bromo-1-((phenylthio)methyl)benzene | 8 | 32 | 16 |
Table 2: Anticancer Activity of 2-(Benzyloxy)-5-bromobenzylbromide Derivatives [1]
| Compound ID | Structure | Cell Line | Activity Metric | Value |
| Compound A | 2-((2-(benzyloxy)-5-bromobenzyl)oxy)-1-phenylethan-1-one | MCF-7 (Human Breast Cancer) | IC₅₀ (µM) | 25.5 |
| Compound B | 2-(benzyloxy)-5-bromo-1-((phenylthio)methyl)benzene | MCF-7 (Human Breast Cancer) | IC₅₀ (µM) | 12.8 |
The data indicates that the thioether derivative (Compound B) consistently demonstrates superior antimicrobial and anticancer activity compared to its ether analog (Compound A), suggesting the sulfur atom may play a key role in the biological mechanism of action.[1]
Mandatory Visualization
Caption: Experimental workflow from this compound to bioactive derivatives.
II. Conceptual Application in Neuroprotective Drug Design
The benzyloxy-substituted aromatic motif is a key pharmacophore in various neurologically active agents. For instance, benzyloxy benzamide derivatives have been identified as potent neuroprotective agents for the treatment of ischemic stroke.[2][3] These compounds function by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).
Signaling Pathway
In ischemic stroke, excessive glutamate release leads to overactivation of N-methyl-D-aspartate receptors (NMDARs). This triggers a cascade of neurotoxic events, including the influx of Ca²⁺. PSD95, a scaffolding protein, links NMDARs to nNOS. This proximity facilitates Ca²⁺-dependent activation of nNOS, leading to the production of nitric oxide (NO), which in excess contributes to neuronal damage.[2][3] Benzyloxy benzamide derivatives can intervene in this pathway by disrupting the PSD95-nNOS interaction, thereby preventing the overproduction of neurotoxic NO.
Mandatory Visualization
Caption: Inhibition of the PSD95-nNOS interaction by benzyloxy benzamide derivatives.
Data Presentation
While direct derivatives of this compound for this target are still under investigation, a lead compound from the benzyloxy benzamide class, LY-836, has shown promising pharmacokinetic properties.
Table 3: Pharmacokinetic Properties of a Neuroprotective Benzyloxy Benzamide Derivative (LY-836) in Rats [3]
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| t½ (h) | 4.26 | 4.08 |
| Cmax (ng/mL) | 233.05 | 2513.12 |
| Bioavailability (%) | 19.57 | - |
These data demonstrate that benzyloxy benzamide derivatives can possess favorable drug-like properties, supporting their potential for development as therapeutics for ischemic stroke.[3]
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility has been demonstrated in the synthesis of compounds with significant antimicrobial and anticancer activities. Furthermore, the core benzyloxy-phenyl scaffold is a key feature in the design of neuroprotective agents targeting protein-protein interactions. The provided protocols and data serve as a foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential across various disease areas.
References
Application Notes and Protocols: Synthesis of VLA-4 Antagonists from Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Very Late Antigen-4 (VLA-4) antagonists derived from benzoic acid. VLA-4, also known as integrin α4β1, is a key mediator in cell adhesion and migration and is a validated therapeutic target for inflammatory diseases and cancer.[1] The protocols outlined below are based on established synthetic routes for potent, orally active VLA-4 antagonists.
Introduction
VLA-4 plays a crucial role in the recruitment of leukocytes to sites of inflammation by binding to its ligands, vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.[1] Antagonizing this interaction can effectively block the inflammatory cascade. A number of small molecule VLA-4 antagonists based on a benzoic acid scaffold have been developed, demonstrating high potency and favorable pharmacokinetic profiles.[2][3][4] This document will focus on the synthesis and biological activity of two promising series of benzoic acid-derived VLA-4 antagonists.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of representative benzoic acid-based VLA-4 antagonists.
Table 1: In Vitro VLA-4 Antagonist Activity
| Compound | Modification | IC50 (nM) | Reference |
| 12l | Introduction of chlorine at the 3-position of the central benzene ring of the diphenylurea portion. | 0.51 | [2][3] |
| 15b | Optimization focusing on activity and lipophilicity. | 1.6 | [4] |
| 15e | Optimization focusing on activity and lipophilicity. | 1.6 | [4] |
Table 2: Pharmacokinetic Properties of Selected VLA-4 Antagonists
| Compound | Species | Clearance (mL/min/kg) | Oral Bioavailability (F%) | Reference |
| 12l | Mice | 18.5 | 28 | [2] |
| Rats | 5.2 | 36 | [2] | |
| Dogs | 3.6 | 55 | [2] |
VLA-4 Signaling Pathway
The activation of VLA-4 is a complex process involving "inside-out" signaling, where intracellular events lead to a conformational change in the integrin, increasing its affinity for its ligands. This signaling cascade can be initiated by various receptors, including chemokine receptors and the B cell receptor (BCR).[2][5][6]
Caption: VLA-4 "Inside-Out" Signaling Pathway.
Experimental Protocols
The following protocols describe the general synthesis of a diphenylurea-based benzoic acid VLA-4 antagonist, exemplified by compounds similar to 12l .
Synthetic Workflow
Caption: General Synthetic Workflow for Benzoic Acid-Based VLA-4 Antagonists.
Protocol 1: Synthesis of the Diphenylurea Intermediate
This protocol describes the synthesis of a key diphenylurea intermediate.
Materials:
-
Substituted aniline (e.g., 3-chloroaniline)
-
Substituted phenyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the substituted phenyl isocyanate (1.05 eq), dissolved in anhydrous DCM, dropwise to the aniline solution over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure diphenylurea intermediate.
Protocol 2: Coupling with the Benzoic Acid Moiety
This protocol details the coupling of the diphenylurea intermediate with the benzoic acid component.
Materials:
-
Diphenylurea intermediate from Protocol 1
-
Methyl 4-aminobenzoate
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of the diphenylurea intermediate (1.0 eq) in anhydrous DMF, add methyl 4-aminobenzoate (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 18-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled ester intermediate.
Protocol 3: Saponification to the Final VLA-4 Antagonist
This final step involves the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Coupled ester intermediate from Protocol 2
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the coupled ester intermediate (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add an aqueous solution of LiOH (2.0 eq) or NaOH (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final benzoic acid-based VLA-4 antagonist.
-
Further purification can be achieved by recrystallization if necessary.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. grokipedia.com [grokipedia.com]
- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Scale-up Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-5-bromobenzoic acid is a valuable building block in organic synthesis, frequently utilized as an intermediate in the development of pharmaceuticals and other complex organic molecules. Its structure incorporates a protected phenol and a carboxylic acid on a halogenated benzene ring, making it a versatile scaffold for further chemical modifications. This document provides a detailed protocol for the laboratory scale-up synthesis of this compound via a Williamson ether synthesis, starting from 5-bromo-2-hydroxybenzoic acid and benzyl bromide. The protocol is designed to be robust and scalable for laboratory settings.
Reaction Scheme
The synthesis proceeds through a nucleophilic substitution (SN2) reaction, where the phenoxide ion of 5-bromo-2-hydroxybenzoic acid, generated in situ by a base, attacks the electrophilic benzylic carbon of benzyl bromide.
Figure 1: Reaction scheme for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound Name | 5-Bromo-2-hydroxybenzoic acid | Benzyl Bromide | Potassium Carbonate | This compound |
| Molecular Formula | C₇H₅BrO₃[1] | C₇H₇Br[2] | K₂CO₃ | C₁₄H₁₁BrO₃[3] |
| Molecular Weight ( g/mol ) | 217.02[1] | 171.03[2] | 138.21 | 307.14 |
| Appearance | Crystalline powder | Colorless to pale yellow liquid[2][4] | White, anhydrous powder | White to off-white solid |
| Melting Point (°C) | ~218-220 | -3[2] | 891 | 138-142 |
| Boiling Point (°C) | 374.5 (Predicted)[5] | 198-199[2] | Decomposes | Not available |
| Density (g/mL) | 1.861 (Predicted)[5] | 1.44 at 20 °C[2] | 2.43 | Not available |
| CAS Number | 89-55-4[1] | 100-39-0[2] | 584-08-7[6] | 62176-31-2[7][8] |
Experimental Protocol
This protocol is based on the principles of the Williamson ether synthesis and is optimized for a laboratory scale-up.
Materials and Equipment
-
5-Bromo-2-hydroxybenzoic acid
-
Benzyl bromide (Caution: Lachrymator and irritant)[9]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
pH paper or pH meter
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 5-bromo-2-hydroxybenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0-2.5 equivalents).
-
Add anhydrous DMF (5-10 mL per gram of the starting benzoic acid).
-
-
Addition of Benzyl Bromide:
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture through the addition funnel over 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 60-80 °C.
-
Maintain the temperature and stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Carefully acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash them with water and then with brine to remove any remaining DMF and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
-
Safety Precautions
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle in a fume hood and avoid contact with skin and eyes.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.[6][10]
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Always perform reactions in a well-ventilated area.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the Williamson ether synthesis, highlighting the key steps and the roles of the reagents.
Caption: Logical flow of the Williamson ether synthesis.
References
- 1. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 2. innospk.com [innospk.com]
- 3. PubChemLite - this compound (C14H11BrO3) [pubchemlite.lcsb.uni.lu]
- 4. grokipedia.com [grokipedia.com]
- 5. chembk.com [chembk.com]
- 6. carlroth.com [carlroth.com]
- 7. pschemicals.com [pschemicals.com]
- 8. 2-BENZYLOXY-5-BROMO-BENZOIC ACID | 62176-31-2 [chemicalbook.com]
- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ineos.com [ineos.com]
Application Notes and Protocols: Deprotection of the Benzyloxy Group in Subsequent Synthetic Steps
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxy (OBn) group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity is attributed to its stability across a broad spectrum of reaction conditions, including acidic and basic environments, and the availability of multiple methods for its removal. The selection of an appropriate deprotection strategy is crucial to ensure the integrity of other functional groups within a molecule and to achieve high yields of the desired product. This document provides detailed application notes and protocols for the most common methods of benzyloxy group deprotection: catalytic hydrogenation, acid-catalyzed cleavage, and oxidative cleavage.
Catalytic Hydrogenation
Catalytic hydrogenation is the most frequently used method for the deprotection of benzyloxy groups, proceeding via hydrogenolysis to yield the free alcohol and toluene as a byproduct.[1][2] This method is favored for its typically clean reaction profile and mild conditions.[3] The reaction can be carried out using hydrogen gas or through catalytic transfer hydrogenation, which utilizes a hydrogen donor and avoids the need for handling flammable H₂ gas.[4][5]
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Methods for Benzyl Ether Deprotection
| Substrate Type | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| General Benzyl Ethers | 10% Pd/C | H₂ (balloon) | MeOH, EtOH, THF | Room Temp | 1-16 h | >90 | [1][4] |
| Sterically Hindered Ethers | 20% Pd(OH)₂/C (Pearlman's catalyst) | H₂ (balloon) | EtOH | Room Temp | 12-24 h | High | [6] |
| N-Benzylamines | 10% Pd/C | Ammonium formate | MeOH | Reflux | 0.5-2 h | >95 | [4] |
| Benzyl Esters | 10% Pd/C | Ammonium formate | MeOH | Reflux | 1-3 h | High | [6] |
| Substrates with Reducible Groups | 10% Pd/C | 1,4-Cyclohexadiene | EtOH | Reflux | 1-4 h | High | [1] |
| Phenolic Benzyl Ethers | 5% Rh/Al₂O₃ | H₂ (balloon) | MeOH | Room Temp | 1-3 h | High | [1] |
Experimental Protocols
Protocol 1.1: Deprotection via Hydrogenolysis with H₂ Gas
This protocol describes a general procedure for the debenzylation of an O-benzyl protected alcohol using palladium on carbon (Pd/C) and hydrogen gas.[4]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution under a stream of inert gas.
-
Seal the flask, and then carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.
-
If necessary, purify the product by column chromatography.
Protocol 1.2: Deprotection via Catalytic Transfer Hydrogenation
This protocol is an alternative to using hydrogen gas and employs ammonium formate as the hydrogen donor.[4]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, suspend the benzyl-protected substrate (1.0 mmol) and 10% Pd/C (10-20% by weight of the substrate) in methanol (10 mL).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[5]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Visualization
Caption: General experimental workflow for benzyloxy group deprotection.
Caption: Simplified mechanism of catalytic hydrogenolysis.[7]
Acid-Catalyzed Deprotection
Cleavage of benzyl ethers can also be achieved using strong acids.[2] This method is generally less common due to the potential for acid-labile functional groups to be affected. However, it can be a valuable alternative when catalytic hydrogenation is not feasible, for instance, in the presence of reducible functional groups that are stable to strong acid.[5]
Data Presentation
Table 2: Comparison of Acid-Catalyzed Deprotection Methods
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| General Benzyl Ethers | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to Room Temp | 1-6 | Variable | [5] |
| Aryl Benzyl Ethers | Boron Trichloride (BCl₃) | CH₂Cl₂ | -78 | 0.5-2 | >90 | [8] |
| Sterically Hindered Phenols | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp | 1-4 | High | [9] |
| Benzyl Esters | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to Room Temp | 1-6 | High | [5] |
Experimental Protocols
Protocol 2.1: Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of a benzyl ether using TFA.[5]
Materials:
-
Benzyl-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Protocol 2.2: Deprotection with Boron Trichloride (BCl₃)
This method is particularly effective for the debenzylation of aryl benzyl ethers under mild conditions.[8]
Materials:
-
Aryl benzyl ether substrate
-
Boron trichloride (BCl₃) solution in CH₂Cl₂ (1 M)
-
Pentamethylbenzene (cation scavenger)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
Procedure:
-
Dissolve the aryl benzyl ether (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 45 minutes.[10]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by the addition of a 10:1 mixture of chloroform/methanol.[10]
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualization
Caption: Mechanism of acid-catalyzed benzyloxy group cleavage.[11][12]
Oxidative Cleavage
Oxidative methods provide a valuable alternative for benzyloxy group deprotection, especially when the substrate contains functional groups sensitive to reductive or strongly acidic conditions.[13] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly employed for this transformation.[14]
Data Presentation
Table 3: Comparison of Oxidative Deprotection Methods
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| General Benzyl Ethers | DDQ (1.1-1.5 eq) | CH₂Cl₂/H₂O | 0 to Room Temp | 1-4 | High | [14] |
| Electron-Rich Benzyl Ethers | DDQ (catalytic) | CH₂Cl₂/H₂O | Room Temp | 2-6 | 84-96 | [15] |
| Carbohydrates | DDQ | CH₂Cl₂/H₂O | 0 to Room Temp | 1.5-5 | 63-78 | [16] |
| Visible-light mediated | DDQ (catalytic), tBuONO | CH₂Cl₂/H₂O | Room Temp | <4 | 84-96 | [15] |
Experimental Protocols
Protocol 3.1: Deprotection with DDQ
This protocol describes a general procedure for the oxidative cleavage of a benzyl ether using DDQ.[14]
Materials:
-
Benzyl-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 eq) to the cooled solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization
Caption: Simplified mechanism of DDQ-mediated oxidative cleavage.[14]
Conclusion
The deprotection of the benzyloxy group is a critical transformation in organic synthesis. The choice of method—catalytic hydrogenation, acid-catalyzed cleavage, or oxidative cleavage—should be carefully considered based on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired reaction conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable deprotection method for their specific needs.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination with 2-(Benzyloxy)-5-bromobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis. This reaction has broad applications in the pharmaceutical and materials science industries due to its tolerance of a wide range of functional groups and its ability to construct complex amine-containing molecules. These application notes provide detailed protocols and guidance for the successful amination of 2-(benzyloxy)-5-bromobenzoic acid and its derivatives, valuable building blocks in the synthesis of various biologically active compounds and functional materials.
The general transformation involves the coupling of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is critical for achieving high yields and purity. For substrates like this compound derivatives, which contain both an ether linkage and a carboxylic acid or ester group, careful optimization of the reaction conditions is necessary to avoid potential side reactions such as ether cleavage or ester hydrolysis.
Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination of a this compound derivative.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the judicious selection of the catalyst system, base, solvent, and reaction temperature. Below is a summary of these parameters and their typical roles in the reaction.
| Parameter | Common Choices | Role and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) catalysts can sometimes lead to cleaner reactions.[1] |
| Phosphine Ligand | Xantphos, BINAP, DavePhos, XPhos | Bulky, electron-rich phosphine ligands are generally effective for aryl bromides.[1] The choice of ligand can significantly impact reaction rate and yield. Xantphos is often effective for couplings with heteroaryl halides.[2] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base must be compatible with the ester or carboxylic acid functionality. While strong bases like NaOtBu are common, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary to prevent ester hydrolysis.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial as the palladium catalyst is sensitive to oxygen and water.[1] Toluene and dioxane are commonly used and offer good solubility for the reactants.[2] |
| Temperature | 80-110 °C | Most Buchwald-Hartwig reactions require heating to proceed at a reasonable rate.[1] The temperature should be optimized to ensure complete reaction without decomposition of the starting materials or products. |
| Amine | Primary & Secondary Alkyl/Aryl Amines | The nature of the amine (steric hindrance, electronics) will influence the optimal reaction conditions. |
Experimental Protocols
Important Note: These protocols are general guidelines and may require optimization for specific substrates and amines. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and deoxygenated solvents.
Protocol 1: General Procedure for the Amination of Methyl 2-(benzyloxy)-5-bromobenzoate with a Primary or Secondary Amine
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of functionalized aryl bromides.
Materials:
-
Methyl 2-(benzyloxy)-5-bromobenzoate
-
Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and Xantphos.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add sodium tert-butoxide, followed by methyl 2-(benzyloxy)-5-bromobenzoate and the amine.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[2]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
Protocol 2: Amination using a Weaker Base to Preserve Ester Functionality
This protocol is a modification of the general procedure for substrates sensitive to strong bases.
Materials:
-
Methyl 2-(benzyloxy)-5-bromobenzoate
-
Amine (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
BINAP (3-6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂, BINAP, and cesium carbonate.
-
Add methyl 2-(benzyloxy)-5-bromobenzoate and the amine.
-
Solvent Addition: Add anhydrous, degassed dioxane via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-9 from Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions for Buchwald-Hartwig aminations of various aryl bromides, which can serve as a starting point for the optimization of reactions with this compound derivatives.
Table 1: Reaction Conditions for Amination of Functionalized Aryl Bromides
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aq. Ammonia | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | >80 |
| 4-Bromobenzonitrile | Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU (2) | Toluene | 100 | 2 | 85 |
Data compiled from analogous reactions in the literature. Yields are approximate and will vary with specific substrates and conditions.[4][5]
Visualizations
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
This diagram outlines the major steps in performing a Buchwald-Hartwig amination experiment.
References
Application Notes: Sonogashira Coupling of Brominated Benzoic Acids
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in organic synthesis.[1][2] It is widely used in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] Brominated benzoic acids are particularly valuable substrates in this reaction, as the resulting alkynyl-substituted benzoic acids are key intermediates in the development of novel drugs, functional polymers, and molecular probes.[4][5] The carboxylic acid moiety provides a handle for further derivatization or can act as a crucial binding group in biologically active molecules.
Core Applications
The introduction of an alkynyl group onto a benzoic acid framework via the Sonogashira coupling opens avenues to a diverse range of complex molecules with significant applications in several fields:
-
Drug Development and Medicinal Chemistry: Alkynyl-substituted benzoic acids are precursors to a variety of heterocyclic compounds and are used to synthesize complex molecules with potential therapeutic activity.[1] For instance, they have been utilized in the synthesis of nicotinic receptor agonists and treatments for skin conditions like psoriasis.[1] The rigid alkyne linker can be used to probe interactions with biological targets, and the benzoic acid group can enhance solubility or act as a pharmacophore.
-
Materials Science: The Sonogashira reaction is a key tool for constructing highly conjugated π-systems.[5] Coupling brominated benzoic acids with di- or multi-functional alkynes leads to the formation of oligomers and polymers, such as poly(phenyleneethynylene)s (PPEs).[6] These materials exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, sensors, and fluorescent probes.[7]
-
Synthesis of Natural Products and Analogues: Many natural products contain alkyne or enyne functionalities.[1] The Sonogashira coupling provides a stereospecific and efficient method for creating these structural motifs, enabling the total synthesis of complex natural products and their analogues for biological evaluation.[8]
Quantitative Data Summary
The following table summarizes representative examples of Sonogashira coupling reactions involving various brominated benzoic acids, highlighting the reaction conditions and corresponding yields.
| Entry | Brominated Benzoic Acid | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylacetylene | Pd(PPh₃)₄ (4), CuI (5) | Piperidine | DMF | 80 | 12 | 95 | [9] |
| 2 | 3-Bromobenzoic acid | 1-Heptyne | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | 65 | 10 | 92 | General Protocol |
| 3 | 2-Bromobenzoic acid | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | K₂CO₃ | H₂O/iPrOH | 90 | 16 | 88 | [10] |
| 4 | 4-Bromo-3-aminobenzoic acid | Ethynylbenzene | Pd(PPh₃)₄ (4), CuI (5) | Piperidine | DMF | 80 | 14 | 90 | [9] |
| 5 | 3,5-Dibromobenzoic acid | Phenylacetylene (2.2 eq) | Pd(dppf)Cl₂ (3), CuI (6) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 | General Protocol |
| 6 | 4-Bromobenzoic acid | Phenylacetylene | Pd(acac)₂ (0.001), Hydrazone ligand (0.002), CuI (1) | K₃PO₄ | DMSO | 125 | 18 | 94 | [11] |
Visualized Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams outline the general reaction, its catalytic cycle, and a typical experimental workflow.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
Application Notes: (S)-4-Benzyl-2-oxazolidinone as a Versatile Building Block in Fine Chemical Synthesis
Introduction
(S)-4-Benzyl-2-oxazolidinone is a highly effective and widely utilized chiral auxiliary in asymmetric synthesis.[1][2] Derived from (S)-phenylalanine, its rigid heterocyclic structure and the sterically demanding benzyl group provide a powerful platform for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions. This reliability and predictability make it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds.[2] This document provides detailed application notes and experimental protocols for key transformations employing this auxiliary, including asymmetric alkylation and aldol reactions.
Key Applications
The primary utility of (S)-4-benzyl-2-oxazolidinone lies in its temporary incorporation into a substrate to direct a subsequent diastereoselective reaction. The most common applications include:
-
Asymmetric Alkylation: Generation of enolates from N-acyl oxazolidinones, followed by reaction with electrophiles, allows for the synthesis of α-chiral carboxylic acid derivatives with high stereocontrol.[3]
-
Asymmetric Aldol Reactions: Evans' boron-mediated aldol reactions using N-acyl oxazolidinones are renowned for producing syn-β-hydroxy carbonyl compounds with exceptional diastereoselectivity.[4]
-
Asymmetric Diels-Alder Reactions: When converted to N-enoyl derivatives, these auxiliaries act as powerful chiral dienophiles, enabling the enantioselective synthesis of complex cyclic systems.[5]
Application 1: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This protocol details the highly diastereoselective alkylation of an N-acylated oxazolidinone to generate a new stereocenter alpha to the carbonyl group. The bulky benzyl group of the auxiliary effectively shields one face of the generated (Z)-enolate, forcing the incoming electrophile to approach from the opposite, less hindered face.[6]
Experimental Workflow: Asymmetric Alkylation
Detailed Experimental Protocols
Protocol 1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone [3]
-
Setup: Add (S)-4-benzyl-2-oxazolidinone (1.0 eq) to a flame-dried round-bottom flask under an argon atmosphere. Dissolve in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Protocol 2: Asymmetric Alkylation with Benzyl Bromide [3]
-
Setup: To a flame-dried flask under argon, add the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.0 eq) dropwise. Stir for 15 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir for an additional 15 minutes at -78 °C.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Quantitative Data: Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl Bromide | NaHMDS | >99:1 | 80-95% |
| 2 | Allyl Iodide | NaHMDS | 98:2 | 61-77% |
| 3 | Methyl Iodide | LDA | 99:1 | 85-95% |
| 4 | Isopropyl Iodide | NaHMDS | 97:3 | 65% |
Data compiled from representative literature procedures.[6][7]
Application 2: Asymmetric Boron-Mediated Aldol Reaction
The Evans aldol reaction provides a reliable method for the synthesis of syn-aldol adducts. The reaction proceeds through a rigid, six-membered, chair-like transition state, which is chelated by a boron atom.[4] This transition state assembly, dictated by the chiral auxiliary, is key to the high diastereoselectivity observed.[4]
Logical Diagram: Stereochemical Control in Evans Aldol Reaction
Detailed Experimental Protocol
Protocol 3: Asymmetric Boron-Mediated Aldol Reaction [3][4]
-
Setup: Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under argon.
-
Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction to -78 °C. Add the desired aldehyde (e.g., Benzaldehyde, 1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extraction: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution and purify the product by flash column chromatography.
Quantitative Data: Asymmetric Aldol Reactions
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >99:1 | 80-90% |
| 2 | Benzaldehyde | >99:1 | 85% |
| 3 | Propionaldehyde | 97:3 | 75% |
Table references representative data for N-propionyl oxazolidinones.[8]
Cleavage of the Chiral Auxiliary
A crucial final step is the removal of the chiral auxiliary to unmask the desired chiral product. The choice of cleavage method determines the functional group obtained.[1]
Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid [6][9]
-
Setup: Dissolve the alkylated or aldol adduct product (1.0 eq) in a 4:1 mixture of THF and water.
-
Reaction: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Stirring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Remove the THF under reduced pressure.
-
Separation: Extract the aqueous solution with ethyl acetate (3x) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.
-
Purification: Dry the organic layers containing the product over MgSO₄, filter, and concentrate to yield the purified carboxylic acid.
Other Cleavage Methods [1]
-
To Primary Alcohols: Use of reductive agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
To Aldehydes: Careful use of reagents such as diisobutylaluminum hydride (DIBAL-H).[1]
-
To Esters: Transesterification with reagents like sodium methoxide in methanol.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-bromosalicylic acid with a benzyl halide, typically benzyl bromide, in the presence of a base.
Q2: What are the common side reactions in this synthesis?
The two main side reactions that can lower the yield of the desired product are:
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C-alkylation: The phenoxide ion of 5-bromosalicylic acid is an ambident nucleophile, meaning it can react at the oxygen or at the carbon atoms of the aromatic ring. Alkylation at a ring carbon results in the formation of a C-benzyl derivative.[1]
-
Elimination (E2) of benzyl bromide: Under strongly basic conditions or at high temperatures, benzyl bromide can undergo an elimination reaction to form stilbene.[1]
-
Benzylation of the carboxylic acid: The carboxylate group can also be benzylated to form the benzyl ester.
Q3: How can I minimize the formation of byproducts?
To favor the desired O-alkylation and achieve a higher yield, consider the following:
-
Choice of Base: Use a base that is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote elimination or C-alkylation. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are generally preferred as they favor O-alkylation.[1]
-
Reaction Temperature: Maintain a moderate reaction temperature. Higher temperatures can lead to an increase in side reactions. A temperature range of 60-70°C is often optimal.[1]
-
Stoichiometry: Use a slight excess of benzyl bromide (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting salicylic acid derivative.
Q4: I am having trouble purifying my product. What are the best methods?
Purification is typically achieved by recrystallization or column chromatography.
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Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can yield pure product.
-
Column Chromatography: For mixtures containing significant amounts of byproducts, silica gel column chromatography is effective. A gradient elution with a mixture of hexane and ethyl acetate is commonly used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive benzyl bromide. 2. Insufficiently strong or wet base. 3. Low reaction temperature. 4. Poor solubility of reactants. | 1. Check the purity of benzyl bromide; purify by distillation if necessary. 2. Use a fresh, anhydrous base. Ensure K₂CO₃ is finely powdered and dried. 3. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. 4. Ensure all reactants are fully dissolved in the chosen solvent. Consider switching to a solvent with higher solubilizing power, like DMF. |
| Formation of Multiple Products (observed by TLC) | 1. Competing C-alkylation. 2. Benzylation of the carboxylic acid. 3. Elimination of benzyl bromide. | 1. Use a less polar aprotic solvent. Employ a milder base like K₂CO₃ instead of NaH. 2. This is often a minor byproduct. Purification by column chromatography should separate it from the desired product. 3. Avoid excessively high temperatures and overly strong or sterically hindered bases. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. |
| Difficulty in separating product from starting material | 1. Incomplete reaction. 2. Similar polarity of product and starting material. | 1. Increase reaction time or temperature. Consider adding a slight excess of benzyl bromide. 2. Optimize the solvent system for column chromatography to improve separation. A shallow gradient may be necessary. |
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound. The data is compiled from analogous Williamson ether synthesis reactions and general principles of organic chemistry to provide a comparative overview.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference/Notes |
| K₂CO₃ | DMF | 60-70 | 4-6 | ~85-95 | [1] (analogous reaction) |
| K₂CO₃ | Acetone | Reflux | 6-8 | ~70-85 | Lower boiling point may require longer reaction times. |
| NaOH | Methanol/Water | 60 | 2 | 97 | Starting from benzyl 2-benzyloxy-5-bromobenzoate.[2] |
| NaH | THF | Room Temp | 12 | ~80-90 | Stronger base, requires anhydrous conditions and careful handling. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the Williamson ether synthesis.
Materials:
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5-Bromo-2-hydroxybenzoic acid (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
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Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Hexane
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1 M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzoic acid in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
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Add benzyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent is 7:3 hexane:ethyl acetate. The starting material (5-bromosalicylic acid) is more polar and will have a lower Rf value than the less polar product.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
Technical Support Center: Purification of Crude 2-(Benzyloxy)-5-bromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(Benzyloxy)-5-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via Williamson ether synthesis from 5-bromo-2-hydroxybenzoic acid and a benzyl halide, may contain several process-related impurities. The most common impurities include:
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Unreacted Starting Materials: 5-bromo-2-hydroxybenzoic acid and benzyl bromide (or other benzyl halides).
-
Byproducts of the Williamson Ether Synthesis: Dibenzyl ether, formed from the self-condensation of the benzyl halide, and C-alkylation products where the benzyl group attaches to the aromatic ring instead of the hydroxyl oxygen.[1]
-
Degradation Products: Benzyl alcohol from the hydrolysis of the benzyl halide.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying crude this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques often yields the highest purity.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of pure this compound is in the range of 147-150 °C. A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Acid-Base Extraction Troubleshooting
Problem: Low recovery of the product after acid-base extraction.
-
Possible Cause 1: Incomplete extraction from the organic layer.
-
Solution: Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize the transfer of the deprotonated product into the aqueous phase. Perform multiple extractions with the basic solution (e.g., 3 x 50 mL) to ensure complete removal of the product from the organic layer.
-
-
Possible Cause 2: Incomplete precipitation upon acidification.
-
Solution: Ensure the aqueous layer is acidified to a pH of 2-3 with an acid like 1 M HCl to fully protonate the carboxylate and induce precipitation.[2] Check the pH with pH paper. If the product "oils out" instead of precipitating as a solid, it may be due to the presence of impurities or the temperature. Try cooling the solution in an ice bath to promote solidification.
-
-
Possible Cause 3: Product is partially soluble in the aqueous layer.
-
Solution: If the product has some water solubility even in its protonated form, back-extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate to recover the dissolved product.
-
Recrystallization Troubleshooting
Problem: The compound does not crystallize from the solution upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution: The goal is to use the minimum amount of hot solvent to dissolve the crude product. If too much solvent is used, the solution will not be supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Possible Cause 2: The solution is cooling too quickly.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
-
-
Possible Cause 3: Lack of nucleation sites.
-
Solution: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound to induce crystallization.
-
Problem: The recrystallized product has a low melting point or a broad melting point range.
-
Possible Cause 1: Incomplete removal of impurities.
-
Solution: The chosen recrystallization solvent may not be optimal for separating the product from a specific impurity. Consider a different solvent or a solvent mixture. Performing a second recrystallization can also improve purity.
-
-
Possible Cause 2: The crystals are not properly dried.
-
Solution: Residual solvent can depress the melting point. Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all traces of the solvent.
-
Problem: The product "oils out" during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, use a solvent mixture where the compound is less soluble, allowing it to crystallize at a lower temperature.
-
Column Chromatography Troubleshooting
Problem: Poor separation of the product from impurities.
-
Possible Cause 1: Incorrect eluent system.
-
Solution: The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for this compound on silica gel is a mixture of hexane and ethyl acetate.[1] The ideal Rf value for the product on TLC should be around 0.2-0.4 for good separation on a column.
-
-
Possible Cause 2: Column was not packed properly.
-
Solution: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
-
Possible Cause 3: Overloading the column.
-
Solution: Using too much crude product for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
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Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 307.14 | 147-150 | White to off-white solid |
| 5-bromo-2-hydroxybenzoic acid | 217.02 | 168-170 | White to light tan solid |
| Benzyl bromide | 171.03 | -4 to -1 | Colorless to yellow liquid |
| Dibenzyl ether | 198.26 | 1.5-4 | Colorless liquid |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (e.g., 100 mL for 5 g of crude product).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL). Combine the aqueous layers.
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Washing: Wash the organic layer with brine (1 x 50 mL) and set it aside. This layer may contain neutral impurities like dibenzyl ether.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound should form.[2]
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Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for the recrystallization of benzoic acid derivatives is a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry the crystals thoroughly.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape.
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using the chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (gradient elution) if necessary to separate impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purification yield.
References
Technical Support Center: Recrystallization of 2-(Benzyloxy)-5-bromobenzoic acid
Welcome to the technical support center for the purification of 2-(Benzyloxy)-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond generic protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for selecting a recrystallization solvent for this compound?
A1: The ideal recrystallization solvent hinges on the principle of differential solubility. For this compound, a compound with both polar (carboxylic acid) and non-polar (benzyl and bromophenyl groups) characteristics, the key is to find a solvent where it is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.[2][3]
The molecular structure suggests that moderately polar solvents are a good starting point. The carboxylic acid group can engage in hydrogen bonding with protic solvents like alcohols, while the aromatic rings favor interactions with other aromatic or moderately non-polar solvents. Highly non-polar solvents like hexanes are unlikely to dissolve the compound even when heated, due to the polar carboxylic acid. Conversely, highly polar solvents might dissolve it too readily, even at room temperature, leading to poor recovery.
Q2: Which solvents are recommended as a starting point for the recrystallization of this compound?
A2: Based on the structural features and general solubility principles for aromatic carboxylic acids, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents:
-
Ethanol or Methanol: These alcohols can hydrogen bond with the carboxylic acid group. The compound is likely to have good solubility in hot alcohol and reduced solubility upon cooling.
-
Isopropanol: A slightly less polar alcohol that can offer a better solubility differential.
-
Acetic Acid: Often a good solvent for carboxylic acids, but can be difficult to remove completely.[1]
-
Toluene: The aromatic nature of toluene can effectively solvate the phenyl and benzyl groups.
-
-
Solvent Pairs:
-
Ethanol/Water: The compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "bad" solvent) is added dropwise until the solution becomes faintly cloudy (the saturation point).[4] Upon cooling, the solubility decreases sharply, promoting crystallization.
-
Toluene/Hexane: Similar to the ethanol/water system, where hexane acts as the anti-solvent.
-
Q3: How does the presence of the benzyl and bromo substituents affect solvent choice compared to unsubstituted benzoic acid?
A3: The large, non-polar benzyloxy group and the bromine atom significantly decrease the molecule's overall polarity compared to benzoic acid. This has two main consequences for solvent selection:
-
Decreased Solubility in Polar Solvents: The compound will be significantly less soluble in water than benzoic acid.[5] While benzoic acid can be recrystallized from hot water, this is unlikely to be an effective solvent for its benzyloxy-bromo derivative.[6]
-
Increased Solubility in Less Polar Solvents: The bulky non-polar groups enhance solubility in organic solvents like toluene, ethyl acetate, and dichloromethane.
Therefore, you will need to employ more organic and less polar solvents than you would for simple benzoic acid.
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Spatula
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add the solvent in small portions until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present or if decolorizing carbon was used, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. Causality Note: Preheating the apparatus prevents premature crystallization of the product on the filter paper and funnel.[3]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor. Causality Note: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.[6]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.
-
Solvent Selection and Recrystallization Workflow
Caption: Workflow for solvent selection and recrystallization.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Failure to Dissolve | - Insufficient solvent volume.- Inappropriate solvent choice. | - Add more hot solvent in small increments.- If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Choose a more polar solvent. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point.- Solution is cooling too rapidly. | - Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow to cool more slowly.[7]- If using a solvent pair, add more of the "good" solvent.[8]- Consider pre-purification by another method (e.g., column chromatography) if impurities are significant. |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[8]- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Crystals Form Too Quickly | - The solution is too concentrated.- The cooling rate is too fast. | - Reheat the solution and add a small amount of extra solvent.- Ensure the solution cools slowly and undisturbed on a benchtop before moving to an ice bath.[8] |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Wash crystals with a minimal amount of ice-cold solvent. |
Solvent Property Data (Estimated)
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) |
| Water | High | 100 | Very Low | Insoluble |
| Methanol | High | 65 | High | Moderate |
| Ethanol | High | 78 | High | Low |
| Isopropanol | Medium | 82 | Moderate | Low |
| Ethyl Acetate | Medium | 77 | High | Moderate |
| Toluene | Low | 111 | Moderate | Low |
| Hexane | Very Low | 69 | Insoluble | Insoluble |
References
- 1. Recrystallization [sites.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Troubleshooting side reactions in the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-5-bromobenzoic acid with a benzyl halide (commonly benzyl bromide) in the presence of a base. The reaction proceeds via an SN2 mechanism where the phenoxide ion of 2-hydroxy-5-bromobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.
Q2: What are the primary side reactions I should be aware of during the synthesis?
There are three main side reactions that can occur, leading to impurities and reduced yields:
-
C-alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at a carbon on the aromatic ring (C-alkylation). C-alkylation leads to the formation of C-benzyl isomers of 2-hydroxy-5-bromobenzoic acid.
-
Esterification: The carboxylic acid group can react with the benzyl halide, especially under certain conditions, to form the benzyl ester of this compound.
-
Elimination: The benzyl halide can undergo an E2 elimination reaction, particularly in the presence of a sterically hindered base or at high temperatures, to form stilbene.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product and any side products. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
Issue 1: Low yield of the desired this compound.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate both the phenolic hydroxyl and carboxylic acid groups. Consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH). If using a weaker base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it's too high, it can promote side reactions like elimination and C-alkylation. The optimal temperature is typically between 60-80°C. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile are generally preferred. |
| Degradation of Benzyl Bromide | Benzyl bromide can degrade over time. Use a fresh bottle or purify it by distillation before use. |
Issue 2: My TLC plate shows multiple spots, indicating the presence of impurities.
| Observation | Potential Impurity | Troubleshooting and Mitigation |
| Spot with similar polarity to the product | C-alkylation product(s) | The ratio of O- to C-alkylation is highly dependent on the solvent. Aprotic solvents like acetonitrile or DMF strongly favor O-alkylation.[1] Protic solvents like methanol or ethanol can lead to significant amounts of C-alkylation.[1] |
| Less polar spot (higher Rf) | Benzyl 2-(benzyloxy)-5-bromobenzoate (ester) | This side reaction can be minimized by using a slight excess of the base to ensure the carboxylic acid remains deprotonated and less nucleophilic. Avoid prolonged reaction times at high temperatures. |
| Very non-polar spot | Stilbene (from elimination) | Use a non-sterically hindered base (e.g., K₂CO₃, NaOH) and maintain a moderate reaction temperature. |
Issue 3: Difficulty in purifying the final product.
| Problem | Recommended Purification Method |
| Presence of C-alkylation isomers | These isomers can be difficult to separate due to similar polarities. Careful column chromatography on silica gel using a gradient elution of hexane and ethyl acetate is often effective. HPLC can also be used for separation and analysis.[2][3][4] |
| Residual starting material (2-hydroxy-5-bromobenzoic acid) | The acidic starting material can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will remain in the organic layer. |
| General impurities | Recrystallization is an effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.[5][6][7][8] |
Data Presentation
Table 1: Influence of Solvent on O- vs. C-Alkylation in Williamson Ether Synthesis *
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
*Data based on the reaction of benzyl bromide with sodium β-naphthoxide, a system analogous to the synthesis of this compound, demonstrating the significant impact of solvent choice on selectivity.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
2-hydroxy-5-bromobenzoic acid
-
Benzyl bromide
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-hydroxy-5-bromobenzoic acid (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization.
Protocol 2: Hydrolysis of Benzyl 2-(benzyloxy)-5-bromobenzoate
This protocol is useful if the benzyl ester is formed as a significant side product or if the synthesis starts from the esterified compound.
Materials:
-
Benzyl 2-(benzyloxy)-5-bromobenzoate
-
Methanol
-
Sodium hydroxide
-
Water
-
4 N Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve Benzyl 2-(benzyloxy)-5-bromobenzoate (1.0 equivalent) in methanol.
-
Add a solution of sodium hydroxide (4.0 equivalents) in water.
-
Heat the reaction mixture to 60°C and stir for 2 hours.[9]
-
Remove the methanol by rotary evaporation.
-
Dilute the residue with water and wash with ethyl acetate to remove any non-polar impurities.
-
Separate the aqueous layer and acidify to pH 3 with 4 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain this compound.[9]
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis.
References
- 1. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 2. redalyc.org [redalyc.org]
- 3. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of Substituted Benzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of substituted benzoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stationary Phase Selection
Q1: What is the most common stationary phase for purifying substituted benzoic acids and why?
A1: The most common stationary phase for the purification of substituted benzoic acids is silica gel (SiO₂).[1] Silica gel is a polar adsorbent, and since benzoic acids are polar compounds, it is an effective choice for normal-phase chromatography.[1] The slightly acidic nature of silica gel is also generally compatible with acidic analytes.[1] For compounds that may be sensitive to the acidic nature of silica, alumina (Al₂O₃) can be a suitable alternative.[1][2]
Q2: When should I consider a non-polar stationary phase like C18 for purifying substituted benzoic acids?
A2: A non-polar stationary phase, such as C18-functionalized silica, is used in reverse-phase chromatography. This technique is ideal for separating non-polar or weakly polar compounds.[3] While less common for preparative purification of the acids themselves, it can be very effective for analyzing complex mixtures containing benzoic acid derivatives, especially in HPLC applications.[4] In reverse-phase chromatography, a polar mobile phase is used, and more non-polar compounds are retained longer on the column.
Mobile Phase Optimization
Q3: My substituted benzoic acid is not moving from the origin (Rf = 0) on a silica gel column. What should I do?
A3: An Rf value of 0 indicates that the mobile phase is not polar enough to elute your compound. Substituted benzoic acids are often highly polar and may require a more polar solvent system. To increase the polarity of your mobile phase, you can gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using a hexane/ethyl acetate mixture, you would increase the percentage of ethyl acetate. For particularly polar benzoic acids, adding a small amount of a highly polar solvent like methanol or acetic acid to the mobile phase can be effective.
Q4: My substituted benzoic acid is eluting too quickly with the solvent front (Rf ≈ 1). How can I improve retention?
A4: An Rf value close to 1 suggests that the mobile phase is too polar, causing your compound to have a low affinity for the stationary phase and travel with the solvent front. To increase retention, you need to decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the non-polar solvent in your eluent mixture (e.g., increasing the percentage of hexane in a hexane/ethyl acetate system).
Q5: I am observing significant peak tailing for my benzoic acid derivative on a silica gel column. What causes this and how can I fix it?
A5: Peak tailing for acidic compounds like benzoic acids on silica gel is a common issue. It is often caused by strong, non-ideal interactions between the acidic analyte and the stationary phase, such as hydrogen bonding with the silanol groups on the silica surface. To minimize tailing, a small amount of a polar, acidic modifier, such as acetic acid or formic acid, can be added to the mobile phase.[4] This modifier helps to saturate the active sites on the silica gel and ensures the benzoic acid is in a single, protonated form, leading to more symmetrical peaks.
Sample Loading
Q6: What is the difference between wet and dry sample loading, and which should I choose for my substituted benzoic acid?
A6:
-
Wet Loading: Involves dissolving the sample in a minimal amount of the mobile phase (or a solvent in which it is highly soluble) and carefully applying the solution to the top of the column.[5] This method is often preferred for its simplicity. However, if the sample is not very soluble in the mobile phase, a more polar solvent may be needed for dissolution, which can interfere with the separation.[5][6]
-
Dry Loading: Involves pre-adsorbing the sample onto a small amount of silica gel (or another inert solid support like Celite) by dissolving the sample in a suitable solvent, mixing it with the adsorbent, and then evaporating the solvent to obtain a free-flowing powder.[6] This powder is then carefully added to the top of the column. Dry loading is particularly advantageous for samples that have poor solubility in the initial mobile phase or when a high sample load is required.[7]
For substituted benzoic acids, which can have varying solubilities, dry loading is often the more robust method to ensure a narrow sample band and improve separation efficiency.
Detection
Q7: How can I monitor the elution of my substituted benzoic acid from the column if it is colorless?
A7: Since many substituted benzoic acids are colorless, their elution cannot be monitored visually. The most common method for tracking the separation is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). By spotting a small amount of each fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain your desired compound. Many benzoic acid derivatives are UV-active, meaning they will appear as dark spots on a TLC plate under a UV lamp.
Data Presentation
Table 1: Common Mobile Phase Systems for Column Chromatography of Substituted Benzoic Acids on Silica Gel
| Non-Polar Solvent | Polar Solvent | Typical Ratio Range (Non-Polar:Polar) | Notes |
| Hexane / Heptane | Ethyl Acetate | 9:1 to 1:1 | A good starting point for many benzoic acid derivatives. |
| Dichloromethane | Methanol | 99:1 to 9:1 | Useful for more polar substituted benzoic acids. |
| Hexane / Heptane | Acetone | 9:1 to 2:1 | Acetone is more polar than ethyl acetate. |
| Chloroform | Methanol | 99:1 to 95:5 | A more polar system for highly functionalized benzoic acids. |
Note: The addition of 0.5-2% acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing.
Experimental Protocols
Detailed Methodology for the Purification of 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid via Silica Gel Column Chromatography
This protocol provides a step-by-step guide for the purification of a moderately polar substituted benzoic acid.
1. Materials and Equipment:
-
Crude 3-Hydroxy-5-(methoxycarbonyl)benzoic acid
-
Silica gel (230-400 mesh)
-
Sea sand (acid-washed)
-
Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)
-
Glass chromatography column
-
Separatory funnel (for solvent addition)
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Prepare a starting mobile phase of 9:1 Hexane:Ethyl Acetate with 1% acetic acid.
-
Prepare a more polar mobile phase of 7:3 Hexane:Ethyl Acetate with 1% acetic acid for gradient elution.
3. Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.[8]
-
Add a thin layer of sand (approx. 1-2 cm) over the plug.[8]
-
In a beaker, create a slurry of silica gel in the starting mobile phase.[8]
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[8]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[8]
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.
4. Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
5. Elution and Fraction Collection:
-
Carefully add the starting mobile phase (9:1 Hexane:Ethyl Acetate + 1% Acetic Acid) to the column.
-
Begin collecting fractions.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase by switching to the 7:3 Hexane:Ethyl Acetate mixture.
6. Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.
Mandatory Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 3. uhplcs.com [uhplcs.com]
- 4. helixchrom.com [helixchrom.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
How to remove unreacted starting material from 2-(Benzyloxy)-5-bromobenzoic acid
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-(Benzyloxy)-5-bromobenzoic acid, a common intermediate in pharmaceutical and chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities depend on the synthetic route but often include unreacted starting materials such as 5-bromosalicylic acid and benzyl bromide, or the precursor benzyl 2-benzyloxy-5-bromobenzoate if the final step is a hydrolysis. Side products from incomplete or competing reactions can also be present.
Q2: Which purification method is most effective for removing unreacted starting materials?
The most effective method depends on the nature of the starting materials.
-
Acid-Base Extraction: This is highly effective for separating the acidic product, this compound, from neutral or basic starting materials and byproducts like benzyl 2-benzyloxy-5-bromobenzoate.[1]
-
Recrystallization: This technique is excellent for removing small amounts of impurities and for obtaining a highly crystalline final product.[2][3][4][5]
-
Column Chromatography: This method is useful for separating compounds with similar polarities and can be employed if extraction and recrystallization are insufficient.[6][7][8][9]
Troubleshooting Guides
Issue 1: The final product is contaminated with a neutral compound, likely the starting benzyl ester.
Cause: Incomplete hydrolysis of the benzyl ester precursor.
Solution: An acid-base extraction is the most effective method to resolve this. The acidic this compound will be deprotonated by a base and move into the aqueous layer, while the neutral ester remains in the organic layer.
Experimental Protocol: Acid-Base Extraction [1]
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium hydroxide or a saturated sodium bicarbonate solution). The this compound will convert to its sodium salt and dissolve in the aqueous layer. The unreacted neutral ester will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer containing the neutral impurity can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 4N hydrochloric acid) to a pH of approximately 3. The purified this compound will precipitate out of the solution.[1]
-
Product Extraction: Extract the precipitated product from the acidified aqueous solution using an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
Logical Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Issue 2: The product appears discolored or has a broad melting point after initial purification.
Cause: Presence of minor impurities that were not fully removed by extraction.
Solution: Recrystallization is an effective secondary purification step to improve purity and obtain a crystalline solid.
Experimental Protocol: Recrystallization [3][4][5]
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for benzoic acid derivatives include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Quantitative Data: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many benzoic acid derivatives.[2] |
| Methanol | 65 | Polar | Similar to ethanol, lower boiling point.[2] |
| Ethyl Acetate | 77 | Medium | Often used in combination with a non-polar solvent. |
| Hexanes | 69 | Non-polar | Used as an anti-solvent with more polar solvents. |
| Water | 100 | Very Polar | Benzoic acid has low solubility in cold water and higher solubility in hot water.[3] |
Issue 3: Multiple impurities are present, and separation by extraction and recrystallization is proving difficult.
Cause: The impurities have similar chemical properties (e.g., acidity, polarity) to the desired product.
Solution: Flash column chromatography can be used to separate compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Flash Column Chromatography [7][8]
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good system will show clear separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds that are more strongly adsorbed to the silica.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. magritek.com [magritek.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis of benzyl 2-benzyloxy-5-bromobenzoate. Our aim is to facilitate the smooth execution of this chemical transformation by addressing potential challenges and offering optimized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the selective hydrolysis of the benzyl ester in benzyl 2-benzyloxy-5-bromobenzoate?
A1: The most straightforward and high-yielding method reported for the selective hydrolysis of the benzyl ester in the presence of a benzyl ether is saponification using a base like sodium hydroxide in a mixture of methanol and water.[1] This method is generally preferred for its simplicity and effectiveness.
Q2: Are there alternative methods to cleave the benzyl ester?
A2: Yes, several other methods can be employed for benzyl ester cleavage. These include:
-
Catalytic Hydrogenolysis: This method uses a catalyst, typically palladium on carbon (Pd/C), with a hydrogen source.[2][3] However, this approach can also cleave the benzyl ether, so careful optimization is required to achieve selectivity.[4][5] Additives like ammonia, pyridine, or ammonium acetate can inhibit benzyl ether hydrogenolysis.[5][6]
-
Lewis Acid Catalysis: Certain Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to selectively cleave benzyl esters in the presence of benzyl ethers.[7]
-
Transfer Hydrogenation: This is a variation of catalytic hydrogenolysis that uses a hydrogen donor like 1,4-cyclohexadiene or formic acid in place of hydrogen gas.[2][8]
Q3: Can the benzyl ether be cleaved during the hydrolysis of the benzyl ester?
A3: Under the recommended basic hydrolysis conditions (e.g., NaOH in methanol/water), the benzyl ether is generally stable. However, under other conditions, particularly catalytic hydrogenolysis, the benzyl ether is susceptible to cleavage.[4][9] The selectivity of benzyl group removal often depends on the specific reagents and reaction conditions used.[10]
Q4: What are the expected products of the hydrolysis reaction?
A4: The expected product of the successful hydrolysis of benzyl 2-benzyloxy-5-bromobenzoate is 2-(benzyloxy)-5-bromobenzoic acid.[1] Toluene is a common byproduct of reactions involving the cleavage of benzyl groups, particularly in hydrogenolysis.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis Reaction | 1. Insufficient reaction time or temperature.2. Inadequate amount of base.3. Poor solubility of the starting material.[11] | 1. Increase the reaction time or temperature. Monitor the reaction progress using TLC or LC-MS.2. Ensure at least stoichiometric amounts of base are used. For hindered esters, an excess of base may be required.3. Use a co-solvent system (e.g., methanol/water, THF/water) to improve solubility.[11] |
| Cleavage of the Benzyl Ether (Loss of Selectivity) | 1. Using non-selective deprotection methods like standard catalytic hydrogenolysis.2. Harsh reaction conditions. | 1. For selective ester hydrolysis, use basic conditions (e.g., NaOH/MeOH/H₂O).2. If using hydrogenolysis, consider catalyst poisons or inhibitors (e.g., pyridine, ammonia) to suppress benzyl ether cleavage.[5][6]3. Explore alternative selective methods like using specific Lewis acids.[7] |
| Formation of Unknown Byproducts | 1. Decomposition of starting material or product under harsh conditions.2. Side reactions due to impurities in reagents or solvents. | 1. Lower the reaction temperature and monitor the reaction closely.2. Ensure all reagents and solvents are of high purity and anhydrous if the reaction is sensitive to water.[12] |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-precipitation of product with salts. | 1. Add brine (saturated NaCl solution) to break up emulsions.2. Ensure complete neutralization and consider extraction with a different solvent system. |
Experimental Protocols
Protocol 1: Basic Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate[1]
This protocol is adapted from a reported synthesis of this compound.
Materials:
-
Benzyl 2-benzyloxy-5-bromobenzoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
4N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyl 2-benzyloxy-5-bromobenzoate in methanol.
-
Add a solution of sodium hydroxide in water to the reaction mixture.
-
Heat the mixture to 60°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the methanol by rotary evaporation.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material and benzyl alcohol byproduct.
-
Separate the aqueous layer and acidify to a pH of 3 with 4N HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, this compound.
Data Presentation
Table 1: Reaction Conditions for Basic Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate [1]
| Parameter | Value |
| Starting Material | Benzyl 2-benzyloxy-5-bromobenzoate (1.0 eq) |
| Reagent | Sodium Hydroxide (4.0 eq) |
| Solvent | Methanol / Water |
| Temperature | 60 °C |
| Reaction Time | 2 hours |
| Product | This compound |
| Yield | 97% |
Visualizations
Caption: Experimental workflow for the hydrolysis of benzyl 2-benzyloxy-5-bromobenzoate.
References
- 1. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. scite.ai [scite.ai]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
Preventing tailing of acidic compounds on silica gel columns
This guide provides solutions for common issues encountered during the purification of acidic compounds on silica gel columns, a frequent challenge for researchers in synthetic chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What causes acidic compounds to tail on silica gel columns?
A1: Peak tailing of acidic compounds on silica gel is primarily caused by strong interactions between the acidic analyte and the stationary phase. The main culprit is the interaction with surface silanol groups (Si-OH) on the silica gel. These silanol groups can be acidic themselves and can interact with acidic compounds through hydrogen bonding or ion-exchange mechanisms, leading to uneven elution and tailed peaks.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of acidic compounds?
A2: The pH of the mobile phase plays a crucial role in controlling the ionization state of both the acidic compound and the silica gel surface. For acidic compounds, using a mobile phase with a pH below the pKa of the compound will keep it in its protonated, less polar form, reducing strong ionic interactions with the silica surface and thereby minimizing tailing.[2] It is often recommended to adjust the mobile phase pH to be approximately 2 pH units below the analyte's pKa.[4]
Q3: What are mobile phase additives, and how can they prevent tailing?
A3: Mobile phase additives are small amounts of acidic or basic compounds added to the eluent to improve chromatographic performance. For acidic compounds, adding a stronger acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help.[4][5] These additives work in a few ways:
-
Suppressing Silanol Activity: They protonate the silanol groups on the silica surface, reducing their ability to interact with the acidic analyte.[1][6]
-
Ion Pairing: In some cases, additives can form an ion pair with the analyte, creating a less polar complex that elutes more symmetrically.[5]
Q4: Can I use a base as a mobile phase additive to prevent tailing of my acidic compound?
A4: Generally, adding a base is not recommended for preventing the tailing of acidic compounds on a standard silica gel column. A basic additive would deprotonate the acidic compound, making it more polar and likely to interact even more strongly with the silica surface, exacerbating the tailing problem. Basic additives like triethylamine (TEA) are typically used to prevent the tailing of basic compounds.[6][7]
Troubleshooting Guides
Problem: My acidic compound is showing significant tailing on a silica gel column.
This troubleshooting guide will walk you through a systematic approach to resolve peak tailing for acidic compounds.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting peak tailing of acidic compounds.
Experimental Protocols
Protocol 1: Mobile Phase Modification with an Acidic Additive
This protocol describes how to add an acidic modifier to your mobile phase to reduce tailing.
Objective: To suppress the interaction between an acidic analyte and the silica gel surface.
Materials:
-
Your current mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
An acidic additive: Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Graduated cylinders and beakers
-
Fume hood
Procedure:
-
Prepare your standard mobile phase mixture. For example, if you are using a 70:30 mixture of hexane and ethyl acetate, prepare a sufficient volume for your chromatographic run.
-
In a fume hood, carefully add a small amount of the acidic additive to the mobile phase. A typical starting concentration is 0.1% (v/v).
-
For 100 mL of mobile phase, add 0.1 mL of TFA or FA.
-
-
Thoroughly mix the modified mobile phase.
-
Equilibrate your silica gel column with the new mobile phase before loading your sample. This typically requires passing 3-5 column volumes of the new mobile phase through the column.
-
Proceed with your separation and compare the peak shape to the one obtained without the additive.
Expected Outcome: A significant reduction in peak tailing and potentially a slight change in the retention time of your compound.
Table 1: Common Acidic Mobile Phase Additives and Their Typical Concentrations
| Additive | Typical Concentration | Notes |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Volatile, good for LC-MS applications.[5] |
| Formic Acid (FA) | 0.1% - 1% | Also volatile and compatible with LC-MS.[1][5] |
| Acetic Acid | 0.1% - 2% | Less volatile than TFA or FA. |
Protocol 2: Deactivation of Silica Gel
For acid-sensitive compounds where the use of an acidic mobile phase is not desirable, deactivating the silica gel can be an effective alternative.[8]
Objective: To reduce the acidity of the silica gel stationary phase.
Materials:
-
Silica gel
-
Your chosen solvent system containing 1-3% triethylamine (TEA)
-
Chromatography column
Procedure:
-
Prepare a slurry of silica gel in your chosen solvent system that includes 1-3% TEA.
-
Pack your column with the silica gel slurry as you normally would.
-
Pass a volume of the TEA-containing solvent system equal to the volume of the packed silica through the column.
-
Discard the eluent that passes through.
-
The silica gel is now deactivated. You can proceed to run your column with your regular solvent system (without TEA) or continue with the TEA-containing system.
Expected Outcome: The deactivation process neutralizes the most acidic silanol groups, leading to improved peak shape for sensitive compounds.
Understanding the Mechanism
The tailing of acidic compounds on silica gel is a result of interactions at the molecular level. The following diagram illustrates the problematic interaction and how an acidic modifier helps to resolve it.
Caption: Interaction of an acidic compound with the silica surface with and without an acidic mobile phase additive.
Alternative Stationary Phases
If mobile phase modifications do not resolve the issue, or if your compound is unstable under acidic conditions, consider using an alternative stationary phase.
Table 2: Alternative Stationary Phases for Acidic Compounds
| Stationary Phase | Description | Advantages |
| End-capped Silica | Residual silanol groups are chemically bonded with a reagent like trimethylsilyl (TMS).[1] | Reduces silanol interactions, leading to better peak shapes for a wide range of compounds.[1] |
| Base-Deactivated Silica (BDS) | A type of end-capped silica specifically treated to minimize interactions with basic compounds, but also beneficial for some acidic compounds.[1] | Provides excellent peak shapes for polar and basic analytes; can also improve the chromatography of acidic compounds. |
| Polymer-Based Columns | Made from polymeric materials like polystyrene-divinylbenzene.[9] | Chemically stable over a wide pH range, eliminating issues with silanol groups. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[10] | Effective for separating highly polar acidic compounds that are poorly retained in reversed-phase chromatography.[10] |
| Mixed-Mode Chromatography | Stationary phases with both reversed-phase and ion-exchange properties. | Offers unique selectivity and can be tailored to separate complex mixtures of acidic, basic, and neutral compounds.[11] |
References
- 1. labcompare.com [labcompare.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatography [chem.rochester.edu]
- 9. uhplcs.com [uhplcs.com]
- 10. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Challenges in the Bromination of Benzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic bromination of benzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Core Principles
Q1: Why is the bromination of benzoic acid derivatives often challenging?
A1: The primary challenge stems from the electronic nature of the carboxylic acid group (-COOH). This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2][3] This deactivation means that the reaction is significantly slower compared to the bromination of benzene or activated aromatic rings, often requiring harsher reaction conditions to proceed effectively.[1][3]
Q2: Why does bromination of benzoic acid primarily yield the meta-substituted product?
A2: The carboxylic acid group is a meta-director.[1][2][4][5] During electrophilic attack, a carbocation intermediate (an arenium ion) is formed. If the bromine attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing -COOH group.[1][2][6] This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the carboxyl group, making this pathway energetically more favorable.[1][2]
Q3: How do other substituents on the benzoic acid ring affect the regioselectivity of bromination?
A3: The regiochemical outcome is determined by the combined electronic effects of all substituents.
-
Activating Groups (-OH, -OR, -NH₂, alkyl groups) are ortho, para-directors.[4][7] If a strong activating group is present, it will typically direct the incoming bromine to the positions ortho or para to it, overriding the meta-directing influence of the carboxyl group.[4][6]
-
Deactivating Groups (-NO₂, -CN, -SO₃H) are also meta-directors.[4][7] Their presence further deactivates the ring and will direct the bromine to a meta position relative to themselves.
-
Halogens (-F, -Cl, -Br, -I) are a special case. They are deactivating yet are ortho, para-directors.[7][8]
The overall substitution pattern is generally dictated by the most powerful activating group on the ring.[4] Steric hindrance can also play a role, often favoring substitution at the less hindered para position over the ortho position.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 3. Solved: Benzoic acid (shown below) can undergo electrophilic substitution with bromine. A halogen [Chemistry] [gauthmath.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Benzoic Acid Derivatives via Acid-Base Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of benzoic acid derivatives using acid-base extraction. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the acid-base extraction of benzoic acid derivatives.
| Problem | Potential Cause | Solution |
| Low or No Yield of Precipitated Product | Incomplete initial extraction: The benzoic acid derivative was not fully converted to its carboxylate salt and transferred to the aqueous layer. This can be due to insufficient base, inadequate mixing, or not enough extraction repetitions.[1] | - Ensure the aqueous base is in stoichiometric excess. - Shake the separatory funnel vigorously and vent frequently. - Perform at least two to three extractions of the organic layer with the aqueous base. |
| Incomplete precipitation: The pH of the aqueous layer was not made sufficiently acidic to protonate the carboxylate salt back to the neutral carboxylic acid.[2][3] | - Add acid dropwise while monitoring the pH with litmus paper or a pH meter to ensure a sufficiently acidic environment. - Cool the solution in an ice bath after acidification, as the solubility of most benzoic acid derivatives is lower at colder temperatures.[3] | |
| Supersaturation: The benzoic acid derivative may be slow to crystallize and precipitate out of the solution.[3] | - Scratch the inside of the flask with a glass stirring rod to create nucleation sites for crystal formation. - "Seed" the solution with a tiny crystal of the pure compound, if available.[3] | |
| Formation of a Stable Emulsion | Vigorous shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of an emulsion, which is a suspension of one liquid within the other.[4][5] | - Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[5] - Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.[6] |
| Presence of surfactants or particulate matter: Impurities in the sample can stabilize emulsions. | - Add a small amount of a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. This is known as "salting out".[5][7][8] - If the emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite or glass wool.[9] - Centrifugation can also be an effective method to break stubborn emulsions.[5] | |
| Product Fails to Solidify After Acidification | Oily precipitate: Some benzoic acid derivatives may have melting points below room temperature or may initially precipitate as an oil. | - Cool the solution thoroughly in an ice bath to induce solidification. - If the product remains an oil, it may be necessary to perform a back-extraction into a fresh portion of an organic solvent, followed by drying and evaporation of the solvent.[10] |
| Unexpected pH of Aqueous Layer | Insufficient acid or base: The amount of acid or base added was not enough to neutralize the opposing reagent and adjust the pH to the desired range. | - Always test the pH of the aqueous layer after adding acid or base to confirm the desired conditions have been met. Add more reagent as needed. |
| Loss of Product During Transfers | Multiple transfer steps: Each time the solution or solid is transferred between vessels, some loss is inevitable.[1] | - Minimize the number of transfers. - Rinse glassware that contained the desired product with the appropriate solvent to recover any residual material. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of acid-base extraction for purifying benzoic acid derivatives?
A1: Acid-base extraction separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and water. The key principle is the ability to change the charge, and therefore the water solubility, of a benzoic acid derivative through an acid-base reaction. The neutral benzoic acid derivative is soluble in an organic solvent but largely insoluble in water. By adding a base (e.g., sodium hydroxide), the acidic proton of the carboxylic acid group is removed, forming a negatively charged carboxylate salt. This salt is ionic and therefore soluble in the aqueous phase. This allows for the separation of the benzoic acid derivative from neutral or basic impurities that remain in the organic layer. Subsequently, the aqueous layer containing the carboxylate salt is acidified, which protonates the salt, converting it back to the neutral, water-insoluble benzoic acid derivative, causing it to precipitate out of the solution.
Q2: How do I choose the appropriate base for the extraction?
A2: The choice of base depends on the acidity (pKa) of the compound you want to separate. For carboxylic acids like benzoic acid derivatives (typically with a pKa around 4-5), a relatively weak base like sodium bicarbonate (NaHCO₃) can be used. However, a stronger base like sodium hydroxide (NaOH) will more completely deprotonate the carboxylic acid, ensuring a more efficient transfer to the aqueous layer. If your mixture also contains a less acidic compound, such as a phenol, using a weaker base like sodium bicarbonate will selectively extract the more acidic carboxylic acid, leaving the phenol in the organic layer.
Q3: How do I know which layer is the organic layer and which is the aqueous layer?
A3: The layers separate based on density. The less dense solvent will be the top layer. Many common organic solvents used for extraction, such as diethyl ether and ethyl acetate, are less dense than water and will form the top layer. However, halogenated solvents like dichloromethane and chloroform are denser than water and will be the bottom layer. If you are unsure, you can add a few drops of water to the separatory funnel and observe which layer the drops join; that will be the aqueous layer.
Q4: Why is it important to vent the separatory funnel?
A4: Venting the separatory funnel is a critical safety step. Pressure can build up inside the funnel due to the vapor pressure of a volatile organic solvent or the evolution of a gas, such as carbon dioxide, if sodium bicarbonate is used to neutralize an acid. This pressure buildup can cause the stopper to be ejected or, in a worst-case scenario, cause the separatory funnel to shatter. To vent, invert the funnel and slowly open the stopcock while pointing the stem away from yourself and others, preferably into a fume hood.[4][11]
Q5: Can I use this method to separate two different benzoic acid derivatives from each other?
A5: Separating two different benzoic acid derivatives from each other using a simple acid-base extraction is generally not feasible because their pKa values are often too similar. This method is most effective for separating acidic compounds from neutral or basic compounds. To separate a mixture of similar acidic compounds, other techniques like chromatography would be more appropriate.
Quantitative Data
The acidity of a benzoic acid derivative, indicated by its pKa value, is a critical parameter in an acid-base extraction. The lower the pKa, the stronger the acid.
| Compound | pKa |
| Benzoic acid | 4.20 |
| 2-Methylbenzoic acid | 3.91 |
| 3-Methylbenzoic acid | 4.27 |
| 3,5-Dimethylbenzoic acid | 4.28 |
| o-Hydroxybenzoic acid | 2.97 |
| m-Hydroxybenzoic acid | 4.06 |
| p-Hydroxybenzoic acid | 4.48 |
| 2-Aminobenzoic acid | 4.78 |
| 3-Aminobenzoic acid | 4.55 |
| 2-Nitrobenzoic acid | 2.17 |
Data sourced from various chemistry resources.
Experimental Protocol: Acid-Base Extraction of a Benzoic Acid Derivative
This protocol outlines the purification of a benzoic acid derivative from a neutral impurity.
Materials:
-
Crude mixture containing the benzoic acid derivative and a neutral impurity
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Aqueous acid (e.g., 6 M HCl)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable volume of the organic solvent in an Erlenmeyer flask.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add a portion of the aqueous base to the separatory funnel. Stopper the funnel, and with frequent venting, shake the funnel for 1-2 minutes.
-
Separation of Layers: Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Collection of Aqueous Layer: Drain the lower (aqueous) layer into a clean Erlenmeyer flask. If the organic solvent is denser than water, the organic layer will be at the bottom.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the aqueous base. Combine the aqueous extracts.
-
Washing the Organic Layer (Optional): The remaining organic layer, which should contain the neutral impurity, can be washed with brine to remove any residual water-soluble components.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add the aqueous acid dropwise while stirring until the solution is acidic (test with pH paper). The benzoic acid derivative should precipitate as a solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing the Product: Wash the solid with a small amount of ice-cold water to remove any remaining salts.
-
Drying: Allow the product to dry completely. The purity can be assessed by techniques such as melting point determination or spectroscopy.
Visualizations
Caption: Workflow for Acid-Base Extraction.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. reddit.com [reddit.com]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(Benzyloxy)-5-bromobenzoic acid
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis and workup procedures for 2-(Benzyloxy)-5-bromobenzoic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data for the common synthetic routes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am getting a low yield in my Williamson ether synthesis of this compound. What are the possible causes and solutions?
Low yields in this synthesis can arise from several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group of 5-bromosalicylic acid may not be fully deprotonated. Ensure you are using a sufficiently strong base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) can be more effective. The choice of base is critical for forming the nucleophilic phenoxide ion.[1][2]
-
Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning benzylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1] To favor O-alkylation, polar aprotic solvents like DMF or acetone are preferred.[1]
-
Side Reaction of Benzyl Bromide: Under strongly basic conditions or at high temperatures, benzyl bromide can undergo self-condensation or elimination reactions.[1] Ensure the reaction temperature is appropriately controlled, typically between room temperature and 70°C.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.[2] N,N-Dimethylformamide (DMF) is often a good solvent choice due to its ability to dissolve a wide range of organic and inorganic compounds.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[3]
Q2: During the workup of my Williamson ether synthesis, I am having trouble with the extraction. What can I do?
Extraction issues, such as the formation of emulsions, can be common. If you encounter this:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion by increasing the ionic strength of the aqueous layer.
-
Allow the mixture to stand for a longer period to allow for better phase separation.
-
If a solid precipitates at the interface, try adding more of both the organic and aqueous solvents to redissolve it.
Q3: I am performing the synthesis via hydrolysis of benzyl 2-benzyloxy-5-bromobenzoate and my final product is not pure. What could be the issue?
-
Incomplete Hydrolysis: The saponification reaction may not have gone to completion. Ensure the reaction is heated for the recommended time (e.g., 2 hours at 60°C) and that a sufficient excess of sodium hydroxide is used.[4]
-
Insufficient Acidification: The product, this compound, is precipitated from its sodium salt by acidification. If the pH is not low enough (target pH ≈ 3), the product will not fully precipitate, leading to a lower yield and potential impurities in the subsequent extraction.[4] Use a pH meter or pH paper to confirm the acidity of the aqueous layer.
-
Contamination with Starting Material: If the initial wash with ethyl acetate (before acidification) is not performed thoroughly, unreacted starting material (benzyl 2-benzyloxy-5-bromobenzoate) may carry through and contaminate the final product.
Q4: Can I use a different base for the Williamson ether synthesis?
Yes, several bases can be used. The choice depends on the solvent and the desired reactivity. Common bases include:
-
Potassium Carbonate (K₂CO₃): A moderately strong base, often used in solvents like acetone or DMF. It is generally effective for phenol alkylation.[1]
-
Sodium Hydroxide (NaOH): A strong base that can be used, but care must be taken as it can introduce water into the reaction, which may not be ideal.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that effectively deprotonates phenols. It is typically used in anhydrous aprotic solvents like THF or DMF.[1]
Synthetic Routes and Quantitative Data
There are two primary routes for the synthesis of this compound. The following table summarizes the key quantitative data for each method.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Hydrolysis of Benzyl Ester |
| Starting Materials | 5-Bromo-2-hydroxybenzoic acid, Benzyl bromide | Benzyl 2-benzyloxy-5-bromobenzoate, Sodium hydroxide |
| Key Reagents | K₂CO₃ or NaH, DMF or Acetone | Methanol, Water, Hydrochloric acid |
| Reaction Temperature | 60-70 °C | 60 °C[4] |
| Reaction Time | 4-6 hours (typical) | 2 hours[4] |
| Reported Yield | Typically good to high | 97%[4] |
| Purity (LCMS) | Substrate dependent | [M+H]⁺: 307, 309[4] |
Experimental Protocols
Route 1: Williamson Ether Synthesis from 5-Bromo-2-hydroxybenzoic acid
This protocol is based on the general procedure for the synthesis of 2-(benzyloxy)-5-chlorobenzoic acid.[1]
Materials:
-
5-Bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Hydrolysis of Benzyl 2-benzyloxy-5-bromobenzoate
This protocol is a well-established method with a high reported yield.[4]
Materials:
-
Benzyl 2-benzyloxy-5-bromobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
4 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl 2-benzyloxy-5-bromobenzoate (1 equivalent) in methanol.
-
Add a solution of sodium hydroxide (4 equivalents) in water to the methanol solution.
-
Heat the reaction mixture to 60°C and stir at this temperature for 2 hours.
-
Upon completion of the reaction, remove the solvent by rotary evaporation.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Separate the aqueous layer and acidify to pH=3 with 4N hydrochloric acid solution.
-
Extract the precipitated product with ethyl acetate (3 times).[4]
-
Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to obtain the target product.[4]
Visualizations
Workup Procedure for Williamson Ether Synthesis
Caption: Workup workflow for this compound via Williamson ether synthesis.
Workup Procedure for Hydrolysis of Benzyl Ester
Caption: Workup workflow for this compound via hydrolysis.
References
Validation & Comparative
NMR Characterization of 2-(Benzyloxy)-5-bromobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Benzyloxy)-5-bromobenzoic acid against typical values for related aromatic carboxylic acids. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are compared with experimental data for benzoic acid and 2-bromobenzoic acid to provide a reference for spectral interpretation. The predicted data for the target molecule was obtained using online NMR prediction tools.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Proton Assignment | This compound (Predicted, CDCl₃) | Benzoic Acid (Experimental, CDCl₃) | 2-Bromobenzoic Acid (Experimental, CDCl₃) |
| COOH | ~11-13 ppm (broad s) | 12.2 ppm (s) | 10.7 ppm (s) |
| H-6 | ~8.1 ppm (d) | 8.1 ppm (d) | 7.9 ppm (dd) |
| H-4 | ~7.6 ppm (dd) | 7.5 ppm (t) | 7.4 ppm (td) |
| H-3 | ~7.0 ppm (d) | 7.6 ppm (t) | 7.3 ppm (td) |
| Benzyl CH₂ | ~5.2 ppm (s) | - | - |
| Benzyl Ar-H | ~7.3-7.5 ppm (m) | - | - |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Carbon Assignment | This compound (Predicted, CDCl₃) | Benzoic Acid (Experimental, CDCl₃) | 2-Bromobenzoic Acid (Experimental, CDCl₃) |
| C=O | ~165 ppm | 172.4 ppm | 169.8 ppm |
| C-2 | ~158 ppm | 130.2 ppm | 121.9 ppm |
| C-5 | ~116 ppm | 128.5 ppm | 134.5 ppm |
| C-1 | ~123 ppm | 133.4 ppm | 132.8 ppm |
| C-6 | ~135 ppm | 128.5 ppm | 132.8 ppm |
| C-4 | ~134 ppm | 130.2 ppm | 127.5 ppm |
| C-3 | ~119 ppm | 129.5 ppm | 132.1 ppm |
| Benzyl CH₂ | ~71 ppm | - | - |
| Benzyl C-1' | ~136 ppm | - | - |
| Benzyl C-2'/6' | ~128 ppm | - | - |
| Benzyl C-4' | ~129 ppm | - | - |
| Benzyl C-3'/5' | ~128 ppm | - | - |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for the acquisition of NMR spectra for this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the spectrometer to the deuterium frequency of CDCl₃.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (-20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, splitting patterns, and coupling constants.
Visualization of Molecular Structure and Logical Workflow
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and a general workflow for its characterization.
Caption: Structure of this compound with atom numbering.
Caption: General workflow for NMR characterization.
A Comparative Guide to LCMS Analysis for Purity Assessment of 2-(Benzyloxy)-5-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. For 2-(Benzyloxy)-5-bromobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, rigorous purity analysis is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LCMS) with other analytical techniques for the purity profiling of this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Executive Summary
Liquid Chromatography-Mass Spectrometry (LCMS) stands out as a premier analytical technique for the purity assessment of this compound. Its high sensitivity and specificity allow for the detection and identification of trace-level impurities that may go unnoticed by other methods. This guide details a robust LCMS method and compares its performance against High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
LCMS Analysis of this compound
An optimized LCMS method provides a powerful tool for both the quantification of this compound and the identification of potential process-related impurities and degradation products.
Experimental Protocol: LCMS
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-31 min: Return to 90% A, 10% B
-
31-35 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode. Carboxylic acids generally exhibit good ionization in negative mode.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 400 °C.
-
Gas Flow: 40 psi (nebulizer), 45 psi (ion source gas 1 and 2).[1]
-
Mass Range (Full Scan): m/z 100-500.
-
Key Ions to Monitor:
-
Parent Ion [M-H]⁻: m/z 305/307 (due to bromine isotopes).
-
Potential Fragment Ions: Loss of CO₂ (m/z 261/263).
-
Data Presentation: LCMS Performance
| Parameter | Expected Value |
| Retention Time | ~15-20 min (dependent on exact system) |
| Parent Ion (m/z) | 305/307 ([M-H]⁻) |
| Key Fragment Ion (m/z) | 261/263 ([M-H-CO₂]⁻) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range |
Potential Impurities
Based on the common Williamson ether synthesis of the analogous 2-(benzyloxy)-5-chlorobenzoic acid, the following impurities could be present in this compound samples[2]:
| Potential Impurity | Chemical Structure | Expected [M-H]⁻ (m/z) |
| 5-bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 215/217 |
| Benzyl bromide | C₇H₇Br | Not readily ionized in negative ESI |
| C-alkylated byproduct | C₁₄H₁₁BrO₃ | 305/307 (isomeric to product) |
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for comprehensive purity assessment. The following table compares LCMS with other common analytical techniques for the analysis of this compound.
| Feature | LC-MS | HPLC-UV | GC-MS | ¹H NMR Spectroscopy |
| Principle | Chromatographic separation followed by mass analysis. | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass analysis. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Information Obtained | Quantitative purity, molecular weight confirmation, structural elucidation of impurities. | Quantitative purity (% area), detection of chromophoric impurities. | Analysis of volatile and thermally stable compounds; requires derivatization for this analyte. | Structural confirmation, identification and quantification of proton-containing impurities. |
| Sensitivity | Very High (pg-ng/mL). | High (ng-µg/mL). | Very High (for volatile/derivatized compounds). | Moderate. |
| Advantages | High specificity and sensitivity, provides structural information. High resolution and reproducibility. | Robust, widely available, and cost-effective. | Excellent for volatile impurities and residual solvents. | Provides detailed structural information; qNMR for absolute purity. |
| Limitations | Higher cost and complexity. | Requires chromophoric impurities; potential for co-elution and interference.[3] | Not suitable for non-volatile and thermally labile compounds without derivatization. | Lower sensitivity; complex spectra for mixtures. |
Experimental Workflows and Logical Relationships
LCMS Analytical Workflow
References
A Comparative Guide to FT-IR Analysis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectral characteristics of various substituted benzoic acids. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for the identification and analysis of these compounds in research and development settings.
Introduction to FT-IR Spectroscopy of Benzoic Acids
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation, an FT-IR spectrometer generates a unique spectral fingerprint of the molecule.
For benzoic acid and its derivatives, FT-IR spectroscopy is particularly useful for identifying the characteristic vibrations of the carboxylic acid group (-COOH) and the various substituents on the benzene ring. The position, intensity, and shape of the absorption bands provide valuable information about the molecular structure, including the nature and position of the substituent, as well as intermolecular interactions such as hydrogen bonding.
Comparison of FT-IR Spectral Data
The following table summarizes the key FT-IR absorption frequencies for benzoic acid and a selection of its substituted derivatives. These values are indicative and can be influenced by the sample preparation method and the physical state of the sample.
| Compound | Substituent | C=O Stretch (Carboxylic Acid) (cm⁻¹) | O-H Stretch (Carboxylic Acid) (cm⁻¹) | Substituent-Specific Vibrations (cm⁻¹) |
| Benzoic Acid | -H | 1700-1680[1] | 3300-2500 (broad)[1] | - |
| 4-Nitrobenzoic Acid | 4-NO₂ | ~1700 | 3100-2500 (broad) | 1523 (asymmetric NO₂ stretch), 1343 (symmetric NO₂ stretch)[2] |
| 2-Nitrobenzoic Acid | 2-NO₂ | - | - | - |
| 4-Aminobenzoic Acid | 4-NH₂ | 1680-1660 | 3200-2500 (broad) | 3329 and 3230 (N-H stretching)[3] |
| m-Aminobenzoic Acid | 3-NH₂ | - | - | C-N stretch at 1283[4] |
| 4-Hydroxybenzoic Acid | 4-OH | 1673[5] | 3465 (phenolic O-H), broad carboxylic O-H[5] | - |
Key Observations:
-
Carboxylic Acid Group: The C=O stretching vibration of the carboxylic acid group in benzoic acid dimers typically appears in the range of 1700-1680 cm⁻¹.[1] The O-H stretching vibration is characterized by a very broad absorption band between 3300 and 2500 cm⁻¹, a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.[1]
-
Effect of Substituents: The electronic nature of the substituent on the benzene ring can influence the frequency of the C=O stretch. Electron-withdrawing groups, such as the nitro group (-NO₂), can shift this band to a higher wavenumber, while electron-donating groups, like the amino group (-NH₂), may shift it to a lower wavenumber.
-
Substituent-Specific Bands: In addition to the carboxylic acid vibrations, the FT-IR spectra of substituted benzoic acids exhibit characteristic bands for the substituents themselves. For instance, nitro compounds show strong absorption bands for the symmetric and asymmetric stretching of the NO₂ group.[2][6] Aminobenzoic acids display characteristic N-H stretching bands.[3][7]
Experimental Protocol: FT-IR Analysis
This section outlines a general procedure for obtaining the FT-IR spectrum of a solid benzoic acid sample using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade
-
Substituted benzoic acid sample
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Ensure both the KBr and the sample are thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by heating in an oven at approximately 110°C for a few hours and cooling in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the substituted benzoic acid sample and 100-200 mg of dry KBr.
-
Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial for minimizing light scattering and obtaining a high-quality spectrum.
-
Pellet Formation: Transfer a portion of the ground mixture into the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. The pressure will cause the KBr to flow and form a transparent or semi-transparent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Scan: First, run a background scan with an empty sample holder to record the spectrum of the atmospheric water and carbon dioxide. This background spectrum will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak labeling to identify the characteristic absorption frequencies.
Workflow for FT-IR Analysis of Substituted Benzoic Acids
The following diagram illustrates the logical workflow for the FT-IR analysis of substituted benzoic acids, from sample preparation to spectral interpretation.
Caption: Workflow for FT-IR analysis of substituted benzoic acids.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(Benzyloxy)-5-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for 2-(Benzyloxy)-5-bromobenzoic acid, a key intermediate in pharmaceutical research and development. The comparison focuses on reaction efficiency, starting materials, and overall practicality, supported by experimental data to aid in methodological selection.
Comparison of Synthesis Routes
Two principal methods for the synthesis of this compound are the Williamson ether synthesis and the hydrolysis of a benzyl ester precursor. Each route offers distinct advantages and disadvantages in terms of yield, atom economy, and the accessibility of starting materials.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Hydrolysis of Benzyl Ester |
| Starting Materials | 5-bromo-2-hydroxybenzoic acid, Benzyl bromide | Benzyl 2-benzyloxy-5-bromobenzoate |
| Key Reagents | Base (e.g., K₂CO₃, NaOH) | Sodium hydroxide |
| Solvent | Acetone, DMF, or Methanol | Methanol, Water |
| Reaction Temperature | 55-70°C | 60°C |
| Reaction Time | 4-6 hours | 2 hours |
| Reported Yield | High (typically >90%) | 97%[1] |
| Reported Purity | High (>95% after purification) | High (LCMS confirmed [M+H]+ m/z 307, 309)[1] |
| Advantages | Utilizes readily available starting materials, well-established and reliable method. | Very high reported yield, shorter reaction time. |
| Disadvantages | Requires careful control of reaction conditions to avoid side reactions. | Starting material is a more advanced intermediate, which may need to be synthesized separately. |
Synthesis Route Diagrams
The following diagrams illustrate the chemical transformations for each synthesis route.
References
A Comparative Guide to 2-(Benzyloxy)-5-bromobenzoic Acid and 5-bromo-2-hydroxybenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the strategic selection of starting materials is paramount to achieving high yields, purity, and overall efficiency. This guide provides a comprehensive comparison of two key building blocks: 2-(Benzyloxy)-5-bromobenzoic acid and its precursor, 5-bromo-2-hydroxybenzoic acid. The primary distinction lies in the protection of the phenolic hydroxyl group, a pivotal consideration in multi-step synthetic pathways.
The choice between a protected or unprotected phenol can significantly impact the course of a synthesis. The free hydroxyl group in 5-bromo-2-hydroxybenzoic acid can be reactive under various conditions, potentially leading to side reactions and the need for more complex purification strategies. Conversely, the benzyl-protected counterpart, this compound, offers a more inert starting point for transformations that are incompatible with a free phenol. This guide will delve into the practical implications of this choice, supported by experimental data and protocols.
Performance Comparison in a Key Synthetic Transformation: Acylation
A common initial step in the utilization of these benzoic acid derivatives is the activation of the carboxylic acid, often via conversion to an acyl chloride. This is a crucial transformation in the synthesis of various pharmaceutical compounds, including SGLT2 inhibitors like Dapagliflozin, where a similar chlorinated analogue is a key starting material.[1][2] The presence of a free phenolic hydroxyl group can interfere with this reaction, as it can react with the acylating agent.
Here, we compare the performance of this compound and 5-bromo-2-hydroxybenzoic acid in a standard acylation reaction using thionyl chloride.
| Parameter | This compound | 5-bromo-2-hydroxybenzoic acid |
| Reaction | Acylation with Thionyl Chloride | Acylation with Thionyl Chloride |
| Key Reagents | Thionyl chloride, DMF (catalyst) | Thionyl chloride, DMF (catalyst) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 40-45 °C | 40-45 °C |
| Reaction Time | 2-4 hours | 2-4 hours |
| Anticipated Yield | High (>95%) | Moderate to Low |
| Anticipated Purity | High | Lower, with potential for side products |
| Advantages | Clean reaction, high yield, no side reactions involving the phenol group.[2] | More atom-economical (no protecting group). |
| Disadvantages | Requires an additional synthesis step (benzylation). | Potential for O-acylation and other side reactions involving the free hydroxyl group, leading to a more complex product mixture and lower yield of the desired acyl chloride. |
Experimental Protocols
Synthesis of this compound from 5-bromo-2-hydroxybenzoic acid (Williamson Ether Synthesis)
This protocol is based on the well-established Williamson ether synthesis, a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[3][4]
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Materials:
-
5-bromo-2-hydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
1M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome:
Based on analogous reactions for similar substrates, this procedure is expected to yield this compound in high yield (>90%) and purity (>98% after purification).[5]
Acylation of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, a versatile intermediate for further synthetic transformations.
Reaction Scheme:
Caption: Acylation of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in DCM.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (40-45 °C) and stir for 2-4 hours.
-
Monitor the reaction completion by the cessation of gas evolution and TLC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-(Benzyloxy)-5-bromobenzoyl chloride.
-
The crude product is often used in the next step without further purification.
Expected Outcome:
This reaction typically proceeds with high efficiency, providing the acyl chloride in near-quantitative yield.[2]
Logical Workflow: The Advantage of Protection
The following diagram illustrates a logical workflow for a multi-step synthesis, highlighting the strategic decision point between using the protected or unprotected benzoic acid. The example focuses on a Friedel-Crafts acylation, a common reaction in the synthesis of diaryl ketones, which are precursors to many pharmaceuticals.
Caption: Synthetic workflow comparison for acylation and subsequent reactions.
Conclusion
The choice between this compound and 5-bromo-2-hydroxybenzoic acid is a critical strategic decision in the synthesis of complex molecules. While the use of 5-bromo-2-hydroxybenzoic acid offers a more direct route, it carries the significant risk of side reactions involving the unprotected phenolic hydroxyl group, especially in reactions employing electrophilic reagents or harsh conditions. This can lead to lower yields, complex product mixtures, and challenging purifications.
In contrast, the initial investment in the protection of the hydroxyl group to form this compound often pays significant dividends in subsequent steps. The benzyl protecting group is robust under a variety of reaction conditions and can be removed later in the synthesis if required. For syntheses demanding high purity and yield, particularly in the context of pharmaceutical development, the use of the protected this compound is the more prudent and efficient strategy. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
A Comparative Guide to Alternative Brominating Agents for Benzoic Acid Synthesis
The synthesis of brominated benzoic acids is a cornerstone in the development of pharmaceuticals, agrochemicals, and other high-value compounds. Traditionally, molecular bromine (Br₂) has been the reagent of choice for this transformation. However, its high toxicity, corrosiveness, and difficult handling have spurred the adoption of safer and more selective alternative brominating agents.[1][2] This guide provides an objective comparison of several key alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of Brominating Benzoic Acid
Benzoic acid undergoes electrophilic aromatic substitution. The carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position.[3] Therefore, the primary goal is the efficient and selective synthesis of 3-bromobenzoic acid.
Caption: General mechanism for the electrophilic bromination of benzoic acid.
Comparison of Brominating Agents
The selection of a brominating agent significantly impacts yield, selectivity, safety, and overall process efficiency. Below is a comparative analysis of prominent alternatives to liquid bromine.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid, making it a safer alternative to liquid bromine.[4] It is widely used for allylic and benzylic brominations but can also be employed for the bromination of deactivated aromatic rings, typically requiring a strong acid catalyst.[5][6] While effective, brominating highly deactivated rings like nitrobenzene with NBS often requires harsh conditions (e.g., 100°C for six hours) to achieve high yields.[7]
Sodium Bromate (NaBrO₃) with Strong Acid
Sodium bromate is a powerful and solid oxidizing agent that, in the presence of a strong acid, produces the active brominating species in situ.[8] This method is particularly effective for aromatic compounds containing deactivating substituents, providing high yields (85-98%) and specificity for substrates like benzoic acid.[8] The reagents are easy-to-handle solids, offering a significant safety advantage over molecular bromine.[8]
Dibromoisocyanuric Acid (DBI)
Dibromoisocyanuric acid is a mild yet powerful brominating agent, often demonstrating superior reactivity compared to NBS, especially for deactivated aromatic rings.[7][9] For example, DBI can brominate nitrobenzene in just five minutes at 20°C in concentrated sulfuric acid with an 88% yield.[7][9] This efficiency under mild conditions makes DBI a highly attractive option for synthesizing brominated benzoic acids.[7]
Bromide/Bromate Salt Mixtures
An eco-friendly alternative involves the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an acidic aqueous medium.[1] This system generates bromine in situ, avoiding the need to handle the hazardous liquid form. The process is efficient, produces only benign waste like aqueous sodium chloride, and can be tailored for substitution, addition, or oxidation reactions.[1] A specific protocol using NaBr and sodium periodate (NaIO₄) as the oxidant in sulfuric acid has also been shown to be highly effective for deactivated aromatics.[10]
Quantitative Data Summary
The following table summarizes the performance of various brominating agents for benzoic acid and other deactivated aromatic compounds.
| Brominating Agent System | Substrate | Yield (%) | Temp (°C) | Time (h) | Key Advantages | Reference |
| NaBrO₃ / H₂SO₄ | Benzoic Acid | 85-98 | 40-100 | N/A | High yield, uses solid reagents | [8] |
| NaBr / NaIO₄ / H₂SO₄ | Benzoic Acid | 93 | 50 | 3 | High yield, eco-friendly oxidant | [10] |
| DBI / conc. H₂SO₄ | Nitrobenzene* | 88 | 20 | 0.08 | Extremely fast, mild temperature | [7][9] |
| NBS / H₂SO₄ | Deactivated Aromatics | Good | N/A | N/A | Safer solid reagent, widely used | [10] |
| Pd(OAc)₂ / N-Bromophthalimide | Benzoic Acid Derivatives | Good | N/A | N/A | Catalytic, high meta-selectivity | [11] |
Nitrobenzene is used as a comparable deactivated aromatic substrate to demonstrate reagent efficacy.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for the bromination of benzoic acid using alternative reagents.
Caption: A typical workflow for a bromination reaction and product isolation.
Protocol 1: Oxidative Bromination using NaBr-NaIO₄/H₂SO₄[10]
This method provides an efficient synthesis of 3-bromobenzoic acid.
-
Apparatus Setup: A 100 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a pressure-equalizing funnel.
-
Reagent Charging: The flask is charged with benzoic acid (10 mmol, 1.22 g), sodium bromide (NaBr, 10 mmol, 1.03 g), and a solution of sodium periodate (NaIO₄, 5 mmol, 1.07 g) in 5 mL of water.
-
Reaction Initiation: The reaction mixture is heated to 50°C and stirred vigorously. 4 mL of concentrated sulfuric acid (H₂SO₄) is then added dropwise over a period of 30 minutes.
-
Reaction Completion: Heating and stirring are continued for an additional 2.5 hours. The reaction progress is monitored by TLC analysis.
-
Workup and Isolation: Once the reaction is complete, the mixture is cooled to room temperature and poured onto 20 mL of ice-water to precipitate the product.
-
Purification: The precipitated solid is filtered under reduced pressure, washed with cold water, and dried in a vacuum at 60°C. The crude product is then recrystallized from petroleum ether to yield pure 3-bromobenzoic acid (Expected yield: ~93%).[10]
Protocol 2: Bromination using Dibromoisocyanuric Acid (DBI)[12]
This protocol is adapted from the bromination of a similarly deactivated aromatic compound, 2,6-dinitrotoluene, demonstrating the power of DBI.
-
Reagent Preparation: A solution of the deactivated aromatic substrate (e.g., benzoic acid, 2.75 mmol) is prepared in concentrated sulfuric acid (3 mL).
-
Addition of DBI: Dibromoisocyanuric acid (1.51 mmol, providing ~3.0 mmol of Br) is added to the solution.
-
Reaction: The mixture is stirred at room temperature for 1.5 hours.
-
Workup: The solution is poured into iced water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the pure brominated product.
Conclusion
For researchers and drug development professionals, moving away from molecular bromine offers significant advantages in safety and handling without compromising performance.
-
Sodium bromate and bromide/bromate mixtures provide excellent yields for deactivated rings like benzoic acid using inexpensive and stable solid reagents.[1][8]
-
Dibromoisocyanuric acid (DBI) stands out for its remarkable reactivity, enabling rapid brominations under mild temperature conditions, which can be critical for sensitive substrates.[7][9]
-
N-Bromosuccinimide (NBS) remains a reliable and convenient solid brominating agent, though it may require more forcing conditions for highly deactivated systems compared to DBI.[7]
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired reaction time. The protocols and data presented here offer a solid foundation for selecting the most appropriate and efficient method for the synthesis of brominated benzoic acids.
References
- 1. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Bromination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd( ii )-catalyzed meta -C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01834A [pubs.rsc.org]
A Comparative Guide to the Efficacy of Benzoic Acid Precursors in Phthalide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phthalides, a pivotal structural motif in a vast array of natural products and pharmacologically active compounds, is critically dependent on the selection of an appropriate benzoic acid precursor. The choice of starting material profoundly influences reaction yields, requisite experimental conditions, and the overall synthetic strategy. This guide provides an objective comparison of the efficacy of various benzoic acid precursors in the synthesis of phthalides, supported by experimental data, detailed protocols, and visual representations of synthetic workflows.
Data Presentation: A Comparative Analysis of Precursor Efficacy
The following table summarizes the performance of several common benzoic acid derivatives in the synthesis of phthalides. It is important to note that the data presented is compiled from various sources with differing experimental conditions. Consequently, a direct comparison of yields should be interpreted with caution, as reaction parameters have not been standardized across all examples.
| Precursor | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Hydroxymethylbenzoic Acid | Phthalide | Acid (e.g., HCl) | Water | 100 | 1 hour | ≥ 80%[1] |
| Phthalimide | Phthalide | Zinc dust, Copper sulfate, NaOH | Water | 5 - 8 (initial), then steam bath | ~3.5 hours | 67-71%[1][2] |
| Phthalic Anhydride | Phthalide | Nickel catalyst, Hydrogen | Phthalide (as solvent) | 140 - 220 | Not Specified | 65-75%[1][3] |
| 2-Iodobenzoic Acid | (Z)-3-Ylidenephthalides | Cu₂O | DMF | 100 - 130 | 8 hours | Good to Excellent[4] |
| 2-Formylbenzoic Acid | 3-Substituted Phthalides | β-Keto acids, p-Anisidine | Glycerol | 65 | 0.5 hours | up to 80%[1][5][6] |
| 2-Acetylbenzoic Acid | 3-Hydroxy-3-methyl-1(3H)-isobenzofuranone | (Equilibrium) | Varies | Varies | Not Applicable | Varies[7] |
| Dimethyl 3-(bromomethyl)phthalate | 3-O-Substituted Phthalides | Phenol, K₂CO₃ | DMF | 80 | 12 hours | Not Specified[8] |
Experimental Protocols: Detailed Methodologies
Protocol 1: Synthesis of Phthalide from 2-Hydroxymethylbenzoic Acid
This method involves the acid-catalyzed intramolecular esterification (lactonization) of 2-hydroxymethylbenzoic acid.
Materials:
-
2-Hydroxymethylbenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve 2-hydroxymethylbenzoic acid in water.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution.
-
Heat the mixture to boiling for one hour to facilitate the lactonization.[1]
-
Cool the mixture, allowing the phthalide to solidify.
-
Collect the crude product by filtration and recrystallize from hot water for purification.
Protocol 2: Synthesis of Phthalide from Phthalimide
This protocol describes the reduction of phthalimide to generate an intermediate that undergoes hydrolysis and subsequent lactonization.[1][2]
Materials:
-
Phthalimide
-
Zinc dust
-
Copper (II) sulfate
-
20% aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Activate zinc dust by stirring it in a solution of copper sulfate in water.[1]
-
Add 20% aqueous sodium hydroxide to the activated zinc dust slurry.
-
Cool the mixture to 5°C using an ice bath.
-
Slowly add phthalimide to the cooled mixture, ensuring the temperature does not exceed 8°C.[2]
-
After the addition is complete, continue stirring for 30 minutes.
-
Dilute the mixture with water and warm it on a steam bath for approximately three hours until the evolution of ammonia ceases.[2]
-
Concentrate the mixture by distillation under reduced pressure and filter.
-
Acidify the filtrate with concentrated hydrochloric acid.
-
Boil the acidified mixture for one hour to complete the lactonization.[2]
-
Cool the mixture to allow the phthalide to solidify, then collect the product by filtration.
Protocol 3: Synthesis of 3-Substituted Phthalides from 2-Formylbenzoic Acid and β-Keto Acids
This one-pot cascade reaction provides an efficient route to a variety of 3-substituted phthalides.[5][6]
Materials:
-
2-Formylbenzoic acid
-
A selected β-Keto acid (e.g., benzoylacetic acid)
-
p-Anisidine
-
Glycerol
Procedure:
-
In a reaction vessel, combine 2-formylbenzoic acid (0.5 mmol), the β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol) in glycerol (3 mL).[5][6]
-
Heat the reaction mixture to 65°C for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis: Workflows and Pathways
To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows and a general reaction pathway.
Caption: Workflow for Phthalide Synthesis from 2-Hydroxymethylbenzoic Acid.
Caption: Workflow for Phthalide Synthesis from Phthalimide.
Caption: Generalized Pathway for Phthalide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO1998001437A1 - Process for preparing phthalides - Google Patents [patents.google.com]
- 4. Cu 2 O-mediated regio- and stereoselective one-pot synthesis of ( Z )-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00808E [pubs.rsc.org]
- 5. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]
- 6. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Key Intermediates in Lidocaine Synthesis
The synthesis of the widely used local anesthetic, Lidocaine, from 2,6-dimethylaniline is a cornerstone of pharmaceutical manufacturing and academic chemistry.[1] This process involves a critical intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, formed by the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[1] The purity and structure of this intermediate are paramount for the successful completion of the subsequent nucleophilic substitution step that yields the final active pharmaceutical ingredient.
This guide provides a comparative analysis of the spectroscopic data for the primary chloro-intermediate and a plausible alternative, the bromo-intermediate (2-bromo-N-(2,6-dimethylphenyl)acetamide), which could arise from the use of bromoacetyl bromide. Understanding the distinct spectroscopic signatures of these intermediates is crucial for real-time reaction monitoring, quality control, and troubleshooting in a drug development setting.
Synthetic Pathways Overview
The synthesis of Lidocaine is a two-step process. The first step is the acylation of 2,6-dimethylaniline. This guide compares two potential reagents for this step: chloroacetyl chloride and bromoacetyl bromide, leading to Intermediate 1 and Alternative Intermediate 1, respectively. The second step involves a nucleophilic substitution with diethylamine to produce Lidocaine.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the chloro- and bromo-intermediates. The data for 2-chloro-N-(2,6-dimethylphenyl)acetamide is based on published literature, while the data for the bromo-analog is predicted based on known substituent effects.
| Spectroscopic Technique | Intermediate 1 (Chloro) | Alternative Intermediate 1 (Bromo) | Key Differentiating Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.84 (s, 1H, NH), 7.10 (m, 3H, Ar-H), 4.26 (s, 2H, CH₂Cl), 2.25 (s, 6H, Ar-CH₃)[2] | δ ~7.8 (s, 1H, NH), ~7.1 (m, 3H, Ar-H), ~4.05 (s, 2H, CH₂Br), ~2.25 (s, 6H, Ar-CH₃) | The methylene protons (CH₂-X) in the bromo-intermediate are expected to be more shielded (upfield shift) compared to the chloro-intermediate due to the lower electronegativity of bromine. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 164.5 (C=O), 135.0 (Ar-C), 132.5 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 42.9 (CH₂Cl), 18.5 (Ar-CH₃) | δ ~164.5 (C=O), ~135.0 (Ar-C), ~132.5 (Ar-C), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~30.0 (CH₂Br), ~18.5 (Ar-CH₃) | The carbon of the CH₂-X group will show a significant upfield shift in the bromo-intermediate compared to the chloro-intermediate. |
| IR Spectroscopy (KBr Pellet) | ~3265 cm⁻¹ (N-H stretch), ~1668 cm⁻¹ (C=O stretch, Amide I), ~1535 cm⁻¹ (N-H bend, Amide II), ~775 cm⁻¹ (C-Cl stretch)[3] | ~3265 cm⁻¹ (N-H stretch), ~1668 cm⁻¹ (C=O stretch, Amide I), ~1535 cm⁻¹ (N-H bend, Amide II), ~680 cm⁻¹ (C-Br stretch) | The most significant difference will be the position of the carbon-halogen stretch, which occurs at a lower wavenumber for the C-Br bond. |
| Mass Spectrometry (EI) | M⁺ at m/z 197/199 in a ~3:1 ratio.[4][5] Key fragment at m/z 120 ([M-CH₂Cl]⁺). | M⁺ at m/z 241/243 in a ~1:1 ratio. Key fragment at m/z 120 ([M-CH₂Br]⁺). | The isotopic pattern for the molecular ion is a definitive marker. Chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, while bromine has two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. |
Experimental Protocols
Synthesis of Intermediate 1 (2-chloro-N-(2,6-dimethylphenyl)acetamide)
-
In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 45 mL of glacial acetic acid.
-
Cool the solution to 10°C in an ice bath with continuous stirring.
-
Slowly add 0.06 mol of chloroacetyl chloride to the cooled solution.[6]
-
After the addition is complete, continue stirring for 30 minutes.
-
Add a solution of 15 g of sodium acetate in 75 mL of water to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and air dry.[7]
-
Recrystallize from ethanol/water if necessary to obtain pure white crystals.
Synthesis of Alternative Intermediate 1 (2-bromo-N-(2,6-dimethylphenyl)acetamide) (Predicted Protocol)
-
In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 50 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of 0.055 mol of bromoacetyl bromide in 20 mL of dichloromethane.
-
After the addition, add 0.06 mol of triethylamine dropwise to neutralize the HBr formed.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize from ethyl acetate/hexanes.
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: Infrared spectra were recorded on an FT-IR spectrometer using KBr pellets.
-
MS: Mass spectra were obtained via electron ionization (EI) on a GC-MS system.
Conclusion
The differentiation between the chloro- and bromo-intermediates in the synthesis of Lidocaine is straightforward using standard spectroscopic techniques. Mass spectrometry provides the most definitive evidence through the distinct isotopic patterns of the molecular ions. ¹H and ¹³C NMR offer clear, predictable shifts for the alpha-halo methylene group, while IR spectroscopy shows a characteristic shift in the carbon-halogen stretching frequency. These data are essential for process analytical technology (PAT) and ensuring the quality and consistency of the synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) IR Spectrum [chemicalbook.com]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) MS spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. cerritos.edu [cerritos.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
A Comparative Guide to Purity Assessment of Synthesized 2-(Benzyloxy)-5-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for synthesized compounds is a critical-to-quality attribute in the landscape of chemical research and pharmaceutical development. 2-(Benzyloxy)-5-bromobenzoic acid serves as a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of final products.
This guide provides an objective comparison of standard analytical and purification methodologies for the purity assessment of synthesized this compound, complete with supporting experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Validation
A multi-technique approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS) provide orthogonal information, collectively confirming the identity and quantifying the purity of this compound.
| Technique | Principle | Information Obtained | Sensitivity | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (% area), detection and quantification of non-volatile impurities and isomers. | High (ng to pg) | High resolution, excellent reproducibility, widely applicable for purity and impurity profiling. | Requires a reference standard for absolute quantification; detector response can vary between compounds. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of proton-containing impurities. Quantitative NMR (qNMR) for absolute purity. | Moderate | Provides detailed structural information; qNMR is a primary method for purity assignment without needing an identical reference standard. | Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Confirms molecular weight and elemental composition (with HRMS). | Very High (pg to fg) | Confirms identity with high certainty; LC-MS enables impurity identification.[1] | Isomeric impurities cannot be distinguished by MS alone; quantification can be challenging. |
Typical Purity Analysis Data for a Synthesized Batch
The following table summarizes representative data from the analysis of a synthesized batch of this compound after initial purification.
| Analytical Method | Parameter | Result | Interpretation |
| HPLC (UV, 254 nm) | Purity (% Area) | 99.2% | The main peak corresponding to the product accounts for 99.2% of the total integrated peak area. |
| Impurity 1 (RRT 0.85) | 0.45% | An impurity, likely a starting material, is detected at a relative retention time of 0.85. | |
| Impurity 2 (RRT 1.10) | 0.25% | A second unknown impurity, potentially an isomer, is detected. | |
| ¹H NMR (400 MHz, CDCl₃) | Spectral Data | Conforms to structure | All proton signals are present with correct chemical shifts, integrations, and coupling constants, confirming the molecular structure. |
| Impurity Signals | Trace signals at ~3.8 ppm | Trace signals not corresponding to the main product are observed, suggesting minor impurities. | |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 307.0, 309.0 | The detected mass corresponds to the expected molecular weight of the product, showing the characteristic isotopic pattern for a single bromine atom.[1] |
Comparison of Purification Techniques
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Recrystallization and column chromatography are the most common and effective techniques.
| Technique | Principle | Effectiveness | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system at different temperatures. | Highly effective for removing small amounts of impurities from solid samples, especially for achieving high final purity (>99%). | Simple, cost-effective, and scalable for large quantities. Yields a crystalline, often highly pure product. | Requires finding a suitable solvent; can have lower recovery if the compound is partially soluble at low temperatures; may not remove impurities with similar solubility. |
| Column Chromatography | Differential partitioning of components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | Excellent for separating complex mixtures and impurities with different polarities.[2] | High resolving power; applicable to a wide range of compounds and impurity types. | More labor-intensive and time-consuming; requires larger volumes of solvents; can be difficult to scale up for very large quantities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile/Water (1:1 v/v).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This method is for the structural confirmation and identification of proton-containing impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
δ ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
δ ~7.5 ppm (dd, 1H): Aromatic proton meta to the carboxylic acid and ortho to the bromine.
-
δ ~7.45-7.30 ppm (m, 5H): Phenyl protons of the benzyl group.
-
δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the benzyloxy group.
-
δ ~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of the target compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: Utilize the HPLC method described above. The mobile phase may be adapted to use volatile buffers if necessary (e.g., ammonium formate instead of phosphoric acid).[3]
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
-
Expected Result: A prominent ion peak at m/z 307.0 and 309.0, corresponding to [M+H]⁺, with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.[1]
Purification by Recrystallization
This protocol describes a general procedure for purifying the crude product. The optimal solvent system should be determined through small-scale solubility tests. An ethanol/water mixture is often a good starting point.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to just below the solvent's boiling point until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
The following diagrams illustrate key workflows in the purity assessment process.
Caption: Workflow for Synthesis, Purification, and Purity Analysis.
Caption: Decision tree for selecting an appropriate analytical technique.
References
A Comparative Guide to Reactivity in Seminal Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for this purpose. This guide provides an objective comparative analysis of reactivity in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The selection of substrates, catalysts, and ligands is critical to the success of these transformations, and this document aims to provide clarity through experimental data and detailed protocols.
Executive Summary
The reactivity of organic halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is often rate-determining.[1][2] A widely established trend in reactivity is observed across Suzuki-Miyaura, Heck, and Sonogashira couplings:
I > Br > OTf > Cl
Aryl iodides are the most reactive substrates, often undergoing coupling under mild conditions, while the more cost-effective and abundant aryl chlorides are the least reactive.[1] However, significant advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have dramatically expanded the scope of cross-coupling reactions to include these less reactive but economically favorable aryl chlorides.[3][4][5] Vinyl halides are generally more reactive than their aryl halide counterparts.[6]
This guide will delve into the nuances of this reactivity, presenting quantitative data to illustrate these trends and providing detailed experimental protocols for each reaction.
Data Presentation: Comparative Reactivity of Aryl Halides
The following tables summarize the yields of various cross-coupling reactions, highlighting the differences in reactivity between aryl iodides, bromides, and chlorides under comparable conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 2 | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
| 3 | 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88[4] |
| 4 | 2-Chloropyridine | POPd-Ad | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99[7] |
| 5 | 4-Chlorobenzonitrile | Pd(OAc)₂ / IPr·HCl | Cs₂CO₃ | Dioxane | 80 | 2 | >95[8] |
Table 2: Heck Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 2 | 94 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 6 | 90 |
| 3 | 4-Chlorotoluene | NHC-Pd(II)-Im complex | Cs₂CO₃ | NMP | 140 | 24 | 85[3] |
| 4 | 4-Chloroacetophenone | NHC-Pd(II)-Im complex | Cs₂CO₃ | NMP | 140 | 12 | 95[3] |
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 3 | 91 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | 85 |
| 3 | 1-Iodo-4-nitrobenzene | NS-MCM-41-Pd / CuI | Et₃N | Toluene | 50 | 24 | 96[9] |
| 4 | 1-Bromo-4-nitrobenzene | NS-MCM-41-Pd / CuI | Et₃N | Toluene | 100 | 24 | 82[9] |
| 5 | Bromobenzene | NS-MCM-41-Pd / CuI | Et₃N | Toluene | 100 | 24 | 56[9] |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol[10]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Protocol[11][12]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., ethyl acrylate or styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Acetonitrile (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, palladium acetate, and acetonitrile.
-
Add the alkene and triethylamine to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After complete consumption of the starting material, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)
-
Diisopropylamine or Triethylamine (7.0 mmol, 7.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a solution of the aryl halide in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.
-
Stir the reaction mixture at room temperature for 3 hours or until completion as monitored by TLC.
-
Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental mechanistic pathways of the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
The choice of halide in a cross-coupling reaction represents a trade-off between reactivity and cost. While aryl iodides and bromides offer higher reactivity and milder reaction conditions, the development of sophisticated catalyst systems has made the more economical aryl chlorides viable and often preferred substrates in large-scale synthesis. Understanding the interplay between the substrate, catalyst, ligand, and reaction conditions is paramount to designing efficient and robust synthetic routes. This guide provides a foundational understanding of these principles, supported by experimental data, to aid researchers in navigating the versatile and powerful world of cross-coupling chemistry.
References
- 1. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various benzoic acid derivatives, supported by experimental data. We delve into their antimicrobial, antioxidant, and anticancer properties, offering detailed methodologies for key experiments and visualizing the underlying signaling pathways to inform further research and development.
Comparative Biological Activity Data
The biological efficacy of benzoic acid and its derivatives is significantly influenced by the nature, position, and number of substituents on the aromatic ring. The following tables summarize quantitative data from various studies to facilitate a clear comparison of their antimicrobial, antioxidant, and anticancer activities.
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Escherichia coli O157 | 1000 | [1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 1000 | [1] |
| 3-Hydroxybenzoic Acid | Escherichia coli O157 | >2000 | |
| 4-Hydroxybenzoic Acid | Escherichia coli O157 | >2000 | |
| 2-Chlorobenzoic Acid Derivative 6 | Escherichia coli | ~1.91 µM/ml (pMIC) | [2] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [3] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [3] |
| Sorbic Acid Amide Derivative a7 | Bacillus subtilis | 0.17 mM | [4] |
| Sorbic Acid Amide Derivative a7 | Staphylococcus aureus | 0.50 mM | [4] |
Table 2: Antioxidant Activity of Benzoic Acid Derivatives (IC50)
The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents the concentration of an antioxidant required to scavenge 50% of DPPH free radicals. A lower IC50 value indicates greater antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | DPPH | 2.42 | [5] |
| 2,3-Dihydroxybenzoic Acid | DPPH | >1000 | [5] |
| 2,5-Dihydroxybenzoic Acid | DPPH | >1000 | [5] |
| 3,4-Dihydroxybenzoic Acid | DPPH | >1000 | [5] |
| 2,4-Dihydroxybenzoic Acid | DPPH | >120,000 | [5] |
| 3,5-Dihydroxybenzoic Acid | DPPH | >100,000 | [5] |
| p-Coumaric Acid | DPPH | - | [6] |
| Caffeic Acid | DPPH | - | [6] |
| 3-(4-OH-phenyl)-propionate | DPPH | - | [6] |
Table 3: Anticancer Activity of Benzoic Acid Derivatives (IC50)
The half-maximal inhibitory concentration (IC50) in the MTT assay represents the concentration of a compound that is required to inhibit the growth of 50% of a population of cancer cells. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µg/mL) | Exposure Time (h) | Reference |
| Benzoic Acid | MG63 (Bone Cancer) | 85.54 | 72 | [7] |
| Benzoic Acid | CRM612 (Lung Cancer) | 100.1 | 72 | [7] |
| Benzoic Acid | A673 (Bone Cancer) | 102.7 | 72 | [7] |
| Benzoic Acid | HeLa (Cervical Cancer) | 121.2 | 72 | [7] |
| Benzoic Acid | HUH7 (Liver Cancer) | 160.9 | 72 | [7] |
| Benzoic Acid | SW48 (Colon Cancer) | 227.8 | 72 | [7] |
| Benzoic Acid | Phoenix (Control) | 231.16 | 72 | [7] |
| Benzoic Acid | PC3 (Prostate Cancer) | 243.6 | 72 | [7] |
| Benzoic Acid | 2A3 (Pharyngeal Cancer) | 250.6 | 72 | [7] |
| Benzoic Acid | HT29 (Colon Cancer) | 338.9 | 72 | [7] |
| Benzoic Acid | CaCO2 (Colon Cancer) | 670.6 | 48 | [7] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | - | [8] |
| 3,6-diphenyl-[9][10][11]triazolo [3,4-b][9][11][12]thiadiazole derivative 2 | MCF7 (Breast Cancer) | 22.1 µM | - | [8] |
| 3,6-diphenyl-[9][10][11]triazolo [3,4-b][9][11][12]thiadiazole derivative 2 | SaOS-2 (Bone Cancer) | 19 µM | - | [8] |
| 3,6-diphenyl-[9][10][11]triazolo [3,4-b][9][11][12]thiadiazole derivative 2 | K562 (Leukemia) | 15 µM | - | [8] |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative 18 | Human colorectal cancer | 4.53 µM | - | [8] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 (Breast Cancer) | 15.6 µM | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well sterile microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzoic acid derivatives (test compounds)
-
Positive control (a known antibiotic)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: A single colony of the microorganism is used to inoculate a sterile broth, which is then incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). The inoculum is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension. A positive control well (microorganism and broth, no compound) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. Optionally, a viability indicator like resazurin can be added, where a color change indicates metabolic activity and thus, cell growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Benzoic acid derivatives (test compounds)
-
Positive control (e.g., Ascorbic acid, Gallic acid)
-
Methanol or other suitable solvent
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent. From these, create a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a spectrophotometer or microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound. The IC50 is the concentration required to scavenge 50% of the DPPH radicals.
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzoic acid derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compounds) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle control.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentrations of the test compound. The IC50 is the concentration that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzoic acid derivatives.
Workflow for Antimicrobial MIC Assay.
Nrf2/Keap1 Antioxidant Response Pathway.
Anticancer Signaling Pathways.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 4. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsartor.org [gsartor.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)-5-bromobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 2-(Benzyloxy)-5-bromobenzoic acid must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, based on available safety data.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate personal protective equipment (PPE). Key hazards associated with this chemical are summarized below.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Ingestion |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | Skin contact |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3] | Eye contact |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[1][2][4][5] | Inhalation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in accordance with all applicable local, regional, and national environmental regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[3] Avoid creating dust.
-
For solutions, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid before placing it in the hazardous waste container.[2]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
The recommended method of disposal is through an approved waste disposal plant, which will likely involve incineration or other specialized treatment.[3][4][5][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Benzyloxy)-5-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Benzyloxy)-5-bromobenzoic acid (CAS No. 62176-31-2). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed.[1] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, stringent use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Essential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute.[4][5] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | Protects against direct skin contact.[4][6] Gloves must be inspected before use and changed immediately if contaminated.[5] |
| Laboratory Coat | Provides a barrier against spills and splashes, protecting personal clothing and skin. Should be fully buttoned.[4] | |
| Respiratory Protection | Fume Hood or properly fitted respirator | Handling of the solid compound may generate dust. Working in a chemical fume hood is the best practice to prevent the inhalation of airborne particles.[4][5] If a fume hood is not available, a respirator may be required. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure that a calibrated fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6][7]
-
Clearly label all containers with the chemical name and hazard pictograms.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety goggles with side shields or a face shield.
-
Don the appropriate chemical-resistant gloves (nitrile or neoprene).
3. Handling the Compound:
-
Conduct all weighing and transferring of this compound within a fume hood to minimize inhalation of dust.[4]
-
Avoid the formation of dust and aerosols.[5]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
4. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[6][7]
-
Clean the work area, including the balance and fume hood surface, to remove any residual chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[8][9] If skin irritation persists, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[2]
Disposal Plan
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company.[5] Dissolving the material in a combustible solvent for incineration in a chemical incinerator with an afterburner and scrubber may be a suitable method.[5]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance: All disposal activities must be in accordance with national and local regulations. Do not allow the product to enter drains.[5]
Caption: Workflow for the safe handling of this compound.
References
- 1. 2-BENZYLOXY-5-BROMO-BENZOIC ACID | 62176-31-2 [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. lobachemie.com [lobachemie.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
